Benzyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXBRHOWDEKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059689 | |
| Record name | Benzyl 2-chloroacetate | |
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Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-18-1 | |
| Record name | Phenylmethyl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-18-1 | |
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| Record name | Benzyl chloroacetate | |
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| Record name | Benzyl chloroacetate | |
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| Record name | Acetic acid, 2-chloro-, phenylmethyl ester | |
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| Record name | Benzyl 2-chloroacetate | |
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| Record name | Phenylmethyl chloroacetate | |
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| Record name | Benzyl chloroacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl Chloroacetate
This technical guide provides a comprehensive overview of benzyl (B1604629) chloroacetate (B1199739), a significant chemical intermediate in various fields, particularly for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
Benzyl chloroacetate is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structural features, including a benzyl group and a chloroacetate moiety, make it a versatile reagent.[1]
CAS Number: 140-18-1[2][3][4][5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |
| Linear Formula | ClCH₂CO₂CH₂C₆H₅ | [2] |
| Molecular Weight | 184.62 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][6][9] |
| Density | 1.215 g/mL at 25 °C | [2][5][9] |
| Boiling Point | 90 °C at 1 mmHg | [2][5][9][10] |
| Melting Point | -35.00 °C | [1] |
| Flash Point | 113 °C (closed cup) | [2][10] |
| Refractive Index | n20/D 1.525 | [2][9] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone. | [1][9] |
| Odor | Mild, Jasmin-type, floral-fruity odor | [9] |
Synthesis of this compound: Experimental Protocol
This compound is commonly synthesized via the esterification of benzyl alcohol with chloroacetyl chloride.[1] The following protocol is based on a documented synthetic route.[11]
Objective: To synthesize benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride.
Materials:
-
Benzyl alcohol (1 mmol)
-
Chloroacetyl chloride (3 mmol)
-
N,N-diisopropylethylamine (DIPEA) (1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) is stirred at room temperature for 24 hours.[11]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the conversion to benzyl 2-chloroacetate is nearly complete.[11]
-
Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture, and stirring is continued for an additional 10 minutes at room temperature.[11]
-
The product is extracted into an organic phase by adding water (5 ml) and CH₂Cl₂ (5 ml).[11]
-
The organic phase is separated and dried with anhydrous sodium sulfate.[11]
-
The solvent is then evaporated using a rotary evaporator to precipitate the benzyl 2-chloroacetate product.[11]
Yield: This protocol affords the corresponding benzyl 2-chloroacetate in a 66% total yield.[11]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate with applications in several areas of chemical synthesis, owing to its reactivity, particularly in nucleophilic substitution reactions.[1]
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals.[1][8] For instance, it is used in the preparation of monoesters of phosphonoacetic acid and N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis.[2] It also serves as an intermediate in the synthesis of local anesthetics like benzocaine (B179285) and procaine.[8]
-
Agrochemical Production: This compound is utilized in the manufacturing of agrochemicals.[1][8]
-
Norlignan Synthesis: It acts as a reagent in the total syntheses of (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, as well as (±)-tri-O-methyl sequirin-E.[2]
-
Fragrance and Flavoring Agents: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavoring agents.[1][9]
Caption: Applications of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10][12]
-
P280: Wear protective gloves/eye protection/face protection.[6][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10][12]
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a type ABEK (EN14387) respirator filter are recommended.[2]
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Conclusion
This compound is a chemical compound with significant utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity make it a valuable intermediate for researchers and chemical professionals. Adherence to proper safety protocols is crucial when handling this compound due to its irritant nature. The continued research and application of this compound underscore its importance in the development of new therapeutic agents and other commercially valuable products.[1]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound 99 140-18-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl 2-chloroacetate CAS 140-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | 140-18-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 10. Benzyl 2-chloroacetate - Safety Data Sheet [chemicalbook.com]
- 11. sciforum.net [sciforum.net]
- 12. This compound, 98% 5 mL | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.fi]
benzyl chloroacetate molecular weight and formula
This document provides core technical specifications for Benzyl Chloroacetate, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Citations |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |
| Linear Formula | ClCH₂CO₂CH₂C₆H₅ | |
| Molecular Weight | 184.62 g/mol | [2][3][4] |
| CAS Number | 140-18-1 | [2][3] |
Logical Relationship of Molecular Formula Components
The following diagram illustrates the elemental composition derived from the molecular formula of this compound.
Caption: Elemental breakdown of this compound's molecular formula.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a versatile organic compound that serves as a crucial intermediate in a wide array of chemical syntheses.[1] Its unique combination of a reactive chloroacetyl group and a benzyl ester moiety makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl chloroacetate, detailed experimental protocols for its synthesis and analysis, and an examination of its role in significant synthetic pathways.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic mild, floral-fruity odor.[2] It is characterized by its limited solubility in water but shows good solubility in various organic solvents such as ethanol, ether, acetone, and dichloromethane.[1][2] This solubility profile is attributed to the presence of both a polar chloroacetate group and a nonpolar benzyl group.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild, floral-fruity | [2] |
| Boiling Point | 90 °C at 1 mmHg | [3] |
| Density | 1.215 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.525 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, dichloromethane | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetyl group.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.34 - 7.36 | m | 5H | Aromatic protons (C₆H₅) |
| 5.18 | s | 2H | Benzylic protons (-OCH₂Ph) |
| 4.05 | s | 2H | Chloromethyl protons (-COCH₂Cl) |
Source: ChemicalBook[4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 166.8 | C=O (ester) |
| 135.2 | Quaternary aromatic C |
| 128.6 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 67.8 | -OCH₂Ph |
| 40.8 | -COCH₂Cl |
Note: Specific peak assignments may vary slightly depending on the solvent and reference standard used.
IR (Infrared) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretch (ester) |
| ~1215 | Strong | C-O stretch (ester) |
| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| ~700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 184/186 | 37.2 / 12.3 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 108 | 95.2 | [C₇H₇OH]⁺ |
| 107 | 32.3 | [C₇H₇O]⁺ |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion - base peak) |
| 90 | 56.1 | [C₇H₆]⁺ |
| 79 | 18.7 | [C₆H₇]⁺ |
| 77 | 19.3 | [C₆H₅]⁺ |
| 65 | 17.7 | [C₅H₅]⁺ |
Source: ChemicalBook[4]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group, making it susceptible to nucleophilic substitution reactions.[1] This property is extensively utilized in organic synthesis.
A significant application of this compound is in the synthesis of pharmaceuticals. It is a key starting material in the production of Zoledronic acid, a third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[5] In this synthesis, this compound reacts with imidazole (B134444) to form benzyl 2-(1H-imidazol-1-yl)acetate, a crucial intermediate.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl alcohol and chloroacetyl chloride.
Materials:
-
Benzyl alcohol
-
Chloroacetyl chloride
-
N,N-diisopropylethylamine (DIPEA) or other suitable base (e.g., pyridine)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid (aq)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (for workup)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzyl alcohol (1 equivalent) and N,N-diisopropylethylamine (1 equivalent) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 90 °C under a vacuum of 1 mmHg.
Workflow for the Synthesis of Zoledronic Acid Intermediate
The following diagram illustrates the initial steps in the synthesis of Zoledronic acid, highlighting the role of this compound.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[6] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Containers should be kept tightly closed.[6]
Conclusion
This compound is a chemical of significant interest to researchers and professionals in drug development and other fields of organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics, spectroscopic data, and safe handling procedures is paramount for its effective and responsible utilization in the laboratory and in industrial applications.
References
benzyl chloroacetate synthesis from benzyl alcohol and chloroacetyl chloride
An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Chloroacetate (B1199739)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl chloroacetate, a valuable intermediate in organic synthesis, from benzyl alcohol and chloroacetyl chloride. The document details the underlying chemical principles, optimized experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
Benzyl 2-chloroacetate (C₉H₉ClO₂) is an organic ester that serves as a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive chloroacetate group and a benzyl moiety, makes it a versatile reagent for nucleophilic substitution reactions.[1] The most common and direct method for its preparation is the esterification of benzyl alcohol with chloroacetyl chloride. This guide explores the reaction mechanism, experimental procedures, and optimization of this synthesis.
Reaction and Mechanism
The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the benzyl alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride (HCl) as a byproduct.
Overall Reaction:
The reaction can be performed without a catalyst, particularly if an excess of the acid chloride is used, or in the presence of a non-nucleophilic base to scavenge the HCl byproduct, which can drive the reaction to completion.
Reaction Pathway Diagram
The following diagram illustrates the direct conversion of reactants to products.
Caption: Chemical transformation pathway for this compound synthesis.
Quantitative Data Summary
This section summarizes the physical properties of this compound and compares different reaction conditions to provide a basis for experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Colorless, slightly viscous liquid | [3] |
| CAS Number | 140-18-1 | [2] |
| Specific Gravity | 1.21 - 1.22 | [2][3] |
| Refractive Index | 1.53 | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone. | [1][3] |
| Purity (Typical) | Min. 97.0% (GC) | [2] |
Table 2: Optimization of Reaction Conditions for this compound Synthesis
The following data, adapted from a study by Mokhtari et al., demonstrates the impact of solvent and base selection on the esterification of benzyl alcohol with chloroacetyl chloride.[4]
| Entry | Solvent | Base | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | Diisopropylethylamine (DIPEA) | 66 |
| 2 | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | 58 |
| 3 | Dichloromethane (CH₂Cl₂) | Pyridine | 52 |
| 4 | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 41 |
| 5 | Acetonitrile (CH₃CN) | Diisopropylethylamine (DIPEA) | 38 |
Data sourced from a model reaction study aimed at optimizing conditions.[4]
Experimental Protocols
Two distinct, detailed methodologies are presented below, reflecting common approaches to this synthesis.
Protocol 1: Base-Mediated Synthesis in Dichloromethane
This protocol is based on the optimized conditions identified in the literature, utilizing a non-nucleophilic base to neutralize the HCl byproduct.[4]
Materials:
-
Benzyl alcohol (1 eq)
-
Chloroacetyl chloride (1 eq)
-
Diisopropylethylamine (DIPEA) (1 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% HCl aqueous solution
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1 eq) in dichloromethane, add chloroacetyl chloride (1 eq) dropwise at room temperature.
-
Add diisopropylethylamine (1 eq) to the mixture and continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon near-complete conversion, add a 10% aqueous HCl solution (e.g., 5 ml) to the reaction mixture and stir for an additional 10 minutes to quench the reaction and neutralize excess base.
-
Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with deionized water (e.g., 5 ml) and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzyl 2-chloroacetate.
-
Purify the crude product, if necessary, via vacuum distillation or column chromatography.
Protocol 2: Uncatalyzed, Solvent-Free Synthesis
This environmentally benign approach is adapted from procedures for similar uncatalyzed esterifications and is effective when using a slight excess of the acid chloride.[5][6]
Materials:
-
Benzyl alcohol (1 eq, e.g., 10 mmol)
-
Chloroacetyl chloride (2 eq, e.g., 20 mmol)
Procedure:
-
Place benzyl alcohol (1 eq) and a magnetic stir bar into a 100 ml two-neck round-bottom flask.
-
Attach a reflux condenser to the central neck of the flask. Circulate ice-cold water through the condenser to trap any evolved HCl gas.[5][7]
-
Slowly add chloroacetyl chloride (2 eq) to the benzyl alcohol through the side neck of the flask while stirring.[5][6]
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[5][7]
-
Once the reaction is complete, the excess chloroacetyl chloride and dissolved HCl can be removed by applying a vacuum. The resulting product is often of high purity, but can be further purified by vacuum distillation if required. This method has been shown to achieve yields as high as 98% for similar esterifications.[5][7]
Experimental Workflow Visualization
The following diagram outlines the general logical steps involved in the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling
Both benzyl alcohol and chloroacetyl chloride require careful handling in a well-ventilated fume hood.
-
Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water and alcohols.
-
Benzyl Alcohol: Can be harmful if swallowed or inhaled and may cause skin irritation.
-
This compound: May cause skin and respiratory irritation.[8] The product must be thoroughly purified to be free of any residual acidic starting materials, which are highly corrosive.[3]
Personal Protective Equipment (PPE) , including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8]
Conclusion
The synthesis of this compound from benzyl alcohol and chloroacetyl chloride is a robust and efficient esterification reaction. The choice between a base-mediated reaction in a solvent or an uncatalyzed, solvent-free approach depends on the desired scale, purity requirements, and environmental considerations. The data and protocols provided in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this key chemical intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. labproinc.com [labproinc.com]
- 3. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Reactivity and Nucleophilic Substitution of Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloroacetate (B1199739) is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the benzylic position and, more significantly, the α-carbon of the chloroacetate moiety. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of benzyl chloroacetate, focusing on the reactivity of the C-Cl bond. It includes a detailed analysis of reaction mechanisms, a compilation of available quantitative data, and explicit experimental protocols for key transformations. This document aims to serve as a valuable resource for scientists leveraging this compound in the synthesis of novel therapeutic agents and other advanced organic molecules.
Introduction to the Reactivity of this compound
This compound, a colorless to pale yellow liquid, possesses a molecular structure that bestows upon it a unique chemical reactivity.[2] The molecule incorporates a benzyl group attached to a chloroacetate unit, presenting two distinct electrophilic centers. While the benzylic carbon can undergo nucleophilic substitution, typically through an S(_N)1 or S(_N)2 mechanism depending on the conditions, the primary focus of this guide is the highly reactive α-carbon of the chloroacetate group.[3][4][5][6][7] The electron-withdrawing effect of the adjacent carbonyl group significantly activates the C-Cl bond towards S(_N)2 displacement by a wide range of nucleophiles.[8] This reactivity makes this compound a valuable building block for the introduction of a carboxymethylbenzyl group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][8]
Mechanisms of Nucleophilic Substitution
The nucleophilic substitution reactions of this compound predominantly occur at the α-carbon via a concerted S(_N)2 mechanism. This pathway is favored due to the primary nature of the carbon center and the activating effect of the adjacent carbonyl group, which helps to stabilize the transition state.
The S(_N)2 Pathway at the α-Carbon
The reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the chlorine atom. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are positioned at the axial positions. The reaction results in the inversion of stereochemistry if the α-carbon is chiral.
The general mechanism can be depicted as follows:
Caption: Generalized S(_N)2 mechanism at the α-carbon of this compound.
Factors Influencing Reactivity
Several factors influence the rate and outcome of the nucleophilic substitution on this compound:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is dependent on factors such as the charge, basicity, polarizability, and the solvent.
-
Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetone, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[7] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Steric Hindrance: The primary nature of the α-carbon minimizes steric hindrance, making it highly accessible to nucleophiles.
Quantitative Data on Reactivity
Direct kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature. However, data from analogous systems, such as benzyl halides and other α-chloro esters, can provide valuable insights into its reactivity.
Solvolysis of Related Compounds
Studies on the solvolysis of substituted benzyl chlorides in aqueous acetonitrile (B52724) have shown a wide range of first-order rate constants, from 2.2 s
−1
for 4-methoxybenzyl chloride to 1.1 x 10−8
−1
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1][9]
| Substituent | k(_{solv}) (s
|
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.5 x 10
|
| H | 3.2 x 10
|
| 4-Chloro | 1.8 x 10
|
| 3-Nitro | 2.5 x 10
|
| 3,4-Dinitro | 1.1 x 10
|
Nucleophilic Substitution Yields with Various Nucleophiles (Analogous Systems)
The following table summarizes typical yields for nucleophilic substitution reactions on benzyl halides, which can be considered indicative of the expected yields for similar reactions with this compound under optimized conditions.
Table 2: Representative Yields for Nucleophilic Substitution on Benzyl Halides
| Nucleophile | Product Type | Yield (%) | Reference |
| Aniline (B41778) | N-Benzylaniline | 85-87 | Organic Syntheses |
| Thiophenol | Benzyl phenyl sulfide | High | [10] |
| Sodium Azide | Benzyl azide | 73 | ChemSpider |
| Ammonium Acetate | Benzyl acetate | up to 100 | [11] |
Experimental Protocols
The following protocols are detailed methodologies for key nucleophilic substitution reactions involving this compound or its close analogs. These can be adapted for a wide range of nucleophiles.
General Procedure for the Reaction of this compound with Amines (e.g., Aniline)
This protocol is adapted from the synthesis of benzylaniline from benzyl chloride.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Sodium bicarbonate
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Saturated salt solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 1.5-2 hours.
-
Continue heating and stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter with suction.
-
Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of benzyl N-phenylglycinate.
General Procedure for the Reaction of this compound with Thiols (e.g., Thiophenol)
This protocol is a general method for the synthesis of benzyl thioethers.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve the thiol (1 equivalent) and a base (1.1 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography.
Caption: Experimental workflow for the synthesis of S-benzyl thioglycolate esters.
Applications in Drug Development
The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The ability to readily introduce a protected carboxylic acid functionality via a stable ester linkage is particularly useful. For instance, it can be used in the synthesis of peptidomimetics, where the benzyl group can be removed by hydrogenolysis to unmask a carboxylic acid. It is also a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Conclusion
This compound is a highly useful and reactive building block in organic synthesis. Its primary mode of reactivity in nucleophilic substitution is through an S(_N)2 displacement of the chloride at the α-carbon, a reaction that is facilitated by the adjacent carbonyl group. While direct quantitative kinetic data for this compound itself is sparse, analogous data from benzyl halides and other α-chloro esters provide a solid framework for predicting its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis of a wide array of derivatives. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound is key to leveraging its full potential in the creation of novel and complex molecular architectures.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Benzylic substitution, benzylation [organic-chemistry.org]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
Solubility Profile of Benzyl Chloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) chloroacetate (B1199739) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and outlines a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and development who utilize benzyl chloroacetate in their work.
Introduction to this compound
This compound (C₉H₉ClO₂) is an organic compound that serves as a versatile reagent and intermediate in organic synthesis. Its utility in various chemical transformations is often dependent on its solubility in different solvent systems. Understanding its solubility profile is therefore critical for reaction optimization, purification processes, and the development of new synthetic methodologies.
Qualitative Solubility of this compound
Based on available chemical literature and safety data sheets, this compound exhibits the following general solubility characteristics:
-
High Solubility: It is reported to be soluble to very soluble in a range of common organic solvents.[1] These include:
-
Alcohols (e.g., ethanol, methanol)
-
Ethers (e.g., diethyl ether)
-
Ketones (e.g., acetone)
-
Halogenated hydrocarbons (e.g., dichloromethane)
-
Aromatic hydrocarbons (e.g., benzene, toluene)
-
Esters (e.g., ethyl acetate)
-
-
Limited Solubility: this compound has limited to no appreciable solubility in water.
A summary of the qualitative solubility is presented in the table below.
| Solvent Class | General Solubility |
| Alcohols | Soluble |
| Ethers | Soluble |
| Ketones | Soluble |
| Halogenated Hydrocarbons | Soluble |
| Aromatic Hydrocarbons | Soluble |
| Esters | Soluble |
| Water | Insoluble/Limited |
Experimental Protocol for Quantitative Solubility Determination
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph)
Experimental Procedure: Isothermal Saturation Method
-
Solvent Preparation: Dispense a known volume or mass of the desired solvent into several sealed vials.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solvent to thermally equilibrate for at least one hour.
-
Addition of Solute: Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.
-
Saturation: Tightly seal the vials and agitate them in the thermostatically controlled environment for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[2]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the undissolved this compound to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.
-
Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
Quantitative Analysis
The concentration of this compound in the saturated solution can be determined using various analytical techniques.
For non-volatile solutes, a gravimetric method can be employed.[3][4][5][6]
-
Accurately weigh a known volume of the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).
-
Weigh the remaining residue (this compound).
-
Calculate the solubility in terms of g/100 mL or other desired units.
If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification.[7]
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.
-
Back-Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantification.[8][9][10][11]
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector) to achieve good separation and detection of this compound.
-
Calibration Curve: Prepare and run a series of standard solutions of this compound to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample into the HPLC system and record the peak area corresponding to this compound.
-
Concentration Determination: Determine the concentration of the sample from the calibration curve and calculate the solubility, accounting for any dilutions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Logical Relationship for Analysis Method Selection
The choice of the quantitative analysis method depends on the properties of the solute and the available instrumentation.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative profile indicates good solubility in common non-polar and polar aprotic and protic organic solvents, and poor solubility in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the isothermal saturation method, offers a reliable framework for obtaining accurate and reproducible data. The choice of the final quantitative step, be it gravimetric, spectroscopic, or chromatographic, should be made based on the specific laboratory capabilities and the required level of accuracy and sensitivity.
References
- 1. eclass.upatras.gr [eclass.upatras.gr]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Separation of Benzyl chloroformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. jocpr.com [jocpr.com]
- 10. helixchrom.com [helixchrom.com]
- 11. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of benzyl (B1604629) chloroacetate (B1199739). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed interpretation of the spectrum, a summary of quantitative data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with its proton environments.
Data Presentation
The ¹H NMR spectral data for benzyl chloroacetate, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below. This format allows for a clear and concise presentation of the key spectral parameters.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.34 | Multiplet | 5H | Ar-H (Phenyl group) |
| 5.18 | Singlet | 2H | -O-CH₂ -Ph |
| 4.05 | Singlet | 2H | Cl-CH₂ -C=O |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound exhibits three distinct signals, each corresponding to a unique set of protons in the molecule. The analysis of these signals provides conclusive evidence for the structure of the compound.
-
Aromatic Protons (Ar-H): A complex multiplet is observed in the downfield region, between δ 7.35 and 7.34 ppm.[1] This signal integrates to five protons and is characteristic of the protons on the monosubstituted benzene (B151609) ring. The overlapping nature of these signals is due to the small differences in their chemical environments.
-
Benzylic Protons (-O-CH₂-Ph): A sharp singlet appears at δ 5.18 ppm.[1] This signal corresponds to the two benzylic protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl group. The singlet multiplicity indicates that there are no neighboring protons to couple with.
-
α-Protons to the Carbonyl Group (Cl-CH₂-C=O): Another distinct singlet is found further upfield at δ 4.05 ppm.[1] This signal is assigned to the two protons on the carbon adjacent to the carbonyl group and the chlorine atom. The strong electron-withdrawing effects of both the carbonyl group and the chlorine atom cause a significant downfield shift for these protons. The absence of coupling results in a singlet.
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard single-pulse experiment is used for data acquisition.
-
Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (to improve signal-to-noise ratio)
-
Spectral Width: 0-15 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons for each peak.
-
Peak picking is done to identify the precise chemical shifts of the signals.
Mandatory Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments corresponding to the signals observed in the ¹H NMR spectrum.
References
An In-depth Technical Guide on the Core Mechanism of Action of Benzyl Chloroacetate in Organic Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, comprising a benzyl ester and an α-chloro acetyl moiety, features two primary electrophilic sites that dictate its reactivity. This guide elucidates the core mechanisms through which benzyl chloroacetate participates in organic reactions, focusing on three principal pathways: Nucleophilic Substitution (Sₙ2) at the α-carbon, the Darzens Glycidic Ester Condensation, and the C-Alkylation of enolates. This document provides a detailed examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and drug development.
Core Reactivity and Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. The molecule's reactivity is dominated by the electrophilic nature of two key positions:
-
The α-Carbon : The carbon atom bonded to the chlorine is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sₙ2 reactions.
-
The Ester Carbonyl Carbon : While less reactive than an acid chloride, this carbon is susceptible to attack by strong nucleophiles, a reactivity exploited in condensation reactions.
The presence of the α-chloro group also allows for the formation of a resonance-stabilized enolate under basic conditions, a crucial intermediate in both the Darzens and C-alkylation pathways.
Mechanism I: Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)
The most fundamental reaction mechanism for this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion as a leaving group. This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.
General Mechanism
The reaction is typically carried out in the presence of a base (if the nucleophile is acidic, e.g., a thiol or phenol) or in a polar aprotic solvent that can solvate the cation but not the nucleophile, enhancing its reactivity.
Caption: General Sₙ2 mechanism of this compound.
Quantitative Data for Sₙ2 Reactions
The Sₙ2 reaction of this compound is efficient with a variety of soft and hard nucleophiles.
| Nucleophile (Reagent) | Solvent | Conditions | Product | Yield (%) | Reference |
| Sodium Azide (B81097) (NaN₃) | DMSO | Ambient Temp, overnight | Benzyl Azidoacetate | 73% | [1] |
| Thiourea | Methanol | Reflux, 3-4 h | Benzyl Isothiuronium Chloride | High | [2] |
| p-cresol / NaOH | Toluene | Heat | Benzyl (p-tolyloxy)acetate | N/A | [3] |
| Ammonia (excess) | N/A | N/A | Benzyl Glycinate | N/A | [4] |
Experimental Protocol: Synthesis of Benzyl Azidoacetate
This protocol details the Sₙ2 reaction between this compound and sodium azide.[1]
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (1.5 eq.)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 1.0 g of halide).
-
Add solid sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add water to the reaction mixture (caution: exothermic).
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine (2x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.
Mechanism II: Darzens Glycidic Ester Condensation
The Darzens reaction is a condensation reaction between a ketone or aldehyde and an α-haloester, in the presence of a base, to form an α,β-epoxy ester (a glycidic ester).[5] The mechanism involves three key steps.
General Mechanism
-
Enolate Formation : A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.[5][6]
-
Nucleophilic Addition : The enolate attacks the carbonyl carbon of the ketone or aldehyde, forming a halohydrin intermediate (an aldol-type adduct).[5]
-
Intramolecular Sₙ2 Cyclization : The newly formed alkoxide attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the chloride ion to form the final epoxide ring.[5][6]
Caption: Logical workflow of the Darzens condensation.
Quantitative Data for Darzens Reactions
The stereochemical outcome of the Darzens reaction is a key consideration. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity.
| Carbonyl Substrate | Base | Conditions | Yield (%) | Diastereomeric Excess (de) | Reference |
| Cyclohexanone (B45756) | KHMDS | THF, -78 °C | 78% | 96% | [7] |
| Benzaldehyde | NaOEt | Ethanol | 65% | N/A (cis/trans mixture) | [8] |
| Various Aldehydes | TiCl₄ / Base | N/A | Excellent | High |
(Note: Data may be for analogous chloroacetates but illustrates the general reactivity).
Experimental Protocol: Darzens Condensation of Cyclohexanone with Ethyl Chloroacetate
This protocol, adapted from a procedure using ethyl chloroacetate, serves as a representative method for the Darzens condensation.[8]
Materials:
-
Cyclohexanone (1.0 eq.)
-
This compound (1.0 eq.)
-
Potassium tert-butoxide (1.05 eq.)
-
Anhydrous tert-butyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen) equipped with a stirrer, thermometer, and dropping funnel.
-
Charge the flask with freshly distilled cyclohexanone (1.0 eq.) and this compound (1.0 eq.).
-
Prepare a solution of potassium tert-butoxide (1.05 eq.) in anhydrous tert-butyl alcohol and add it to the dropping funnel.
-
Cool the reaction flask to 10-15 °C using an ice bath.
-
With vigorous stirring, add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the temperature at 10-15 °C.
-
After the addition is complete, continue stirring at ~10 °C for an additional 1-1.5 hours.
-
Remove the tert-butyl alcohol via distillation under reduced pressure.
-
Dissolve the oily residue in diethyl ether.
-
Wash the ether solution with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting glycidic ester by vacuum distillation.
Mechanism III: C-Alkylation of Enolates
This compound can act as an electrophile in the alkylation of pre-formed enolates generated from ketones, esters, or other 1,3-dicarbonyl compounds. This reaction is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group.
General Mechanism
-
Enolate Formation : A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the carbonyl compound at the α-position, forming a lithium enolate. This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Nucleophilic Attack (Alkylation) : The enolate nucleophile attacks the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing the chloride and forming the new C-C bond.[7]
Caption: Logical workflow for C-Alkylation of an enolate.
Quantitative Data for Enolate Alkylation Reactions
The efficiency of C-alkylation depends heavily on the reaction conditions, particularly the choice of base and the nature of the electrophile.
| Enolate Precursor | Base | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |
| 2-Methylcyclohexanone | LDA, then MnCl₂ | Benzyl Bromide | THF/NMP | RT, 2 h | 90% | |
| Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Benzyl Bromide | Ethanol | N/A | N/A | |
| Diethyl Malonate | NaOEt | Alkyl Halide | Ethanol | N/A | N/A | [7] |
(Note: Data for the highly analogous benzyl bromide is presented to illustrate the feasibility and high yields typical of such alkylations).
Experimental Protocol: α-Alkylation of a Ketone Enolate
This is a general protocol for the regioselective monoalkylation of a ketone, adapted from a procedure using benzyl bromide as the electrophile. The same principles apply when using this compound.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone, 1.0 eq.)
-
Diisopropylamine (B44863) (1.1 eq.)
-
n-Butyllithium (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1-1.4 eq.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), equipped with a stirrer and a low-temperature thermometer.
-
Charge the flask with anhydrous THF and diisopropylamine (1.1 eq.).
-
Cool the solution to -15 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes to generate LDA in situ.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add this compound (1.1-1.4 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours or warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product via column chromatography.
Conclusion
The mechanism of action of this compound in organic reactions is multifaceted, governed by its dual electrophilic nature. It serves as a potent electrophile in Sₙ2 reactions for the straightforward introduction of a -CH₂COOBn moiety onto a wide range of nucleophiles. Under basic conditions, it readily forms an enolate, which is the key reactive intermediate in both the Darzens condensation to produce valuable α,β-epoxy esters and in the C-alkylation of other enolates to forge new carbon-carbon bonds. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals to effectively utilize this versatile building block in the design and execution of complex synthetic routes.
References
- 1. Benzyl acetoacetate | C11H12O3 | CID 142266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol equivalents and darzens glycidic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structural Analysis of Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the benzyl (B1604629) chloroacetate (B1199739) molecule. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.
Molecular Structure and Properties
Benzyl chloroacetate is an organic compound with the chemical formula C₉H₉ClO₂.[1] It is the ester formed from the condensation of benzyl alcohol and chloroacetic acid. The molecule consists of a benzyl group attached to a chloroacetate moiety, a key feature that makes it a significant intermediate in organic synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.215 g/mL at 25 °C | [3][4] |
| Boiling Point | 90 °C at 1 mmHg | [3][4] |
| Refractive Index | n20/D 1.525 | [3][4] |
| SMILES | ClCC(=O)OCc1ccccc1 | [3][4] |
| InChI | 1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | [3][4][5] |
| LogP | 1.9686 | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | |
| Number of Rotatable Bonds | 3 |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to elucidating the structure of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetate group.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the benzyl group, and the methylene carbons.
A general procedure for obtaining a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the spectrum on a Fourier-transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=O stretch: A strong absorption band around 1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands corresponding to the C-O stretching of the ester linkage.
-
C-Cl stretch: A band in the fingerprint region for the carbon-chlorine bond.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹ for the aromatic C-H bonds.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region for the benzene (B151609) ring.
A common method for obtaining an IR spectrum of a liquid sample like this compound is as follows:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the empty ATR accessory should be recorded.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Synthesis of this compound
This compound is commonly synthesized via the Fischer-Speier esterification of benzyl alcohol with chloroacetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product.
Experimental Workflow: Fischer-Speier Esterification
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 氯乙酸苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to Benzyl Chloroacetate for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and synthesis protocols utilizing benzyl (B1604629) chloroacetate (B1199739) from leading commercial suppliers, including Sigma-Aldrich and Thermo Scientific.
This technical guide provides a comprehensive overview of benzyl chloroacetate, a versatile reagent employed in a variety of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and safety information to facilitate its effective and safe use.
Introduction
This compound (ClCH₂COOCH₂C₆H₅) is an organic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetyl group and a benzyl ester, allows for a range of chemical transformations. It is primarily utilized as an alkylating agent to introduce the benzyl acetate (B1210297) moiety in the synthesis of more complex molecules. Notably, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. This guide will delve into the technical specifications of this compound available from prominent suppliers, its key synthetic applications with detailed experimental procedures, and essential safety and handling information.
Commercial Supplier Specifications
For researchers and drug development professionals, sourcing high-purity and well-characterized reagents is paramount. Sigma-Aldrich and Thermo Scientific are two of the leading commercial suppliers of this compound. Below is a summary of their typical product specifications to aid in the selection of the appropriate grade for a given application.
| Property | Sigma-Aldrich (Aldrich-349712) | Thermo Scientific (AC336160050)[1] |
| Purity (Assay) | 99% | 98%[1] |
| CAS Number | 140-18-1 | 140-18-1[1] |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂[1] |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Density | 1.215 g/mL at 25 °C | 1.22 g/mL[1] |
| Boiling Point | 90 °C/1 mmHg | - |
| Refractive Index (n20/D) | 1.525 | - |
| Flash Point | 113 °C (235.4 °F) - closed cup | >110°C[1] |
| MDL Number | MFCD00157062 | MFCD00157062 |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile reagent with applications in the synthesis of a range of important molecules. Some of its key applications include the synthesis of pharmaceutical precursors, peptide analogues, and complex natural products.
Synthesis of Imidazol-1-yl-acetic Acid: A Precursor for Zoledronic Acid
Zoledronic acid is a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone problems. A key intermediate in its synthesis is imidazol-1-yl-acetic acid, which can be efficiently prepared using this compound.
Reaction Scheme:
Experimental Protocol: (Adapted from Aliabad et al.)
Step 1: Synthesis of Benzyl 2-chloroacetate (3) In a reaction vessel, a mixture of benzyl alcohol (1) and chloroacetyl chloride (2) are reacted in a 1:1 molar ratio. N,N-diisopropylethylamine (DIPEA) is used as a basic catalyst in dichloromethane as the solvent. This condensation reaction affords benzyl 2-chloroacetate (3) in a 66% yield.
Step 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate (5) The synthesized benzyl 2-chloroacetate (3) is then reacted with imidazole (4) in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 24 hours. The reaction proceeds via an SN2 attack of the imidazole on the this compound to yield benzyl 2-(1H-imidazol-1-yl)acetate (5).
Step 3: Synthesis of Imidazol-1-yl-acetic acid (6) The resulting ester (5) undergoes acidic hydrolysis with 10% aqueous hydrochloric acid at 65 °C for 24 hours. After the reaction, toluene (B28343) is added, and the aqueous phase is separated and evaporated to precipitate the final product, imidazol-1-yl-acetic acid (6).
Other Notable Applications
This compound is also employed in the synthesis of:
-
Monoesters of phosphonoacetic acid: These compounds have been investigated for their antiviral activities.
-
N-benzoyl-glycyl-hydroxyl acetic acid: This is used as an ester substrate for carboxypeptidase Y-catalyzed peptide synthesis.
-
Norlignans: It serves as a reagent in the total synthesis of (±)-di-O-methyl ethers of norlignans like sequirin-A, agatharesinol, and hinokiresinol.
Detailed experimental protocols for these syntheses can be found in the cited literature and require careful execution by trained professionals.
Safety and Handling
This compound is a chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and inhalation of vapor or mist.[2] Use in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[2]
-
Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
Conclusion
This compound from commercial suppliers like Sigma-Aldrich and Thermo Scientific is a high-quality reagent that is indispensable for various synthetic applications in research and drug development. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, highlights its importance. This guide provides essential technical data, a detailed experimental protocol for a key application, and crucial safety information to support its effective and safe use in the laboratory. Researchers are encouraged to consult the referenced literature for more in-depth information on specific synthetic methodologies.
References
Technical Guide: Physicochemical Properties of Benzyl Chloroacetate
This technical guide provides an in-depth overview of the boiling and melting point data for benzyl (B1604629) chloroacetate (B1199739), targeted at researchers, scientists, and professionals in drug development. The document outlines the physical properties in a structured format, details the experimental protocols for their determination, and presents a relevant synthetic pathway.
Core Properties of Benzyl Chloroacetate
This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor.[1] It is a key intermediate in various organic syntheses due to its reactivity, particularly in nucleophilic substitution reactions.[1]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Units | Notes |
| Melting Point | -35.00[1] | °C | |
| 238.15[1] | K | ||
| Boiling Point | 242.00[1] | °C | At standard atmospheric pressure. |
| 515.00[1] | K | At standard atmospheric pressure. | |
| 90[2][3] | °C | At 1 mmHg. | |
| 132[4][5] | °C | At 12 mmHg. | |
| Molecular Formula | C₉H₉ClO₂ | ||
| Molecular Weight | 184.62 | g/mol | [2][5] |
| Density | 1.215 | g/mL | At 25 °C.[2][3] |
| Refractive Index | 1.525 | At 20 °C (n20/D).[2][3] | |
| CAS Number | 140-18-1 | [2] |
Experimental Protocols
The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical substances. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination (Capillary Method)
Given that this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method remains a standard technique.
Apparatus:
-
Melting point apparatus with a cooling capability (e.g., Mel-Temp apparatus)
-
Glass capillary tubes (sealed at one end)
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Sample Preparation: A small amount of this compound is introduced into the open end of a glass capillary tube. The tube is then cooled significantly below the expected melting point to solidify the sample. The tube is tapped gently to pack the solid at the sealed bottom to a height of 2-3 mm.[5]
-
Apparatus Setup: The packed capillary tube is placed into the heating/cooling block of the melting point apparatus alongside a calibrated thermometer.
-
Measurement: The temperature of the block is slowly increased at a rate of approximately 1-2°C per minute near the expected melting point.[6]
-
Data Recording: Two temperatures are recorded:
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or hot plate
-
Stand and clamp
Procedure:
-
Sample Preparation: The small test tube is filled approximately half-full with this compound.[3] A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[3]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped and immersed in the Thiele tube, which is filled with oil, ensuring the sample is positioned near the middle of the oil bath.[3]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[3] This design allows for the circulation of the oil, ensuring uniform temperature distribution.[2]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[2][3]
-
Measurement: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[3]
Synthetic Pathway Visualization
This compound serves as a precursor in the synthesis of various compounds. The following diagram illustrates the initial steps in the synthesis of Imidazol-1-yl-acetic acid, a precursor for Zoledronic acid.
References
Methodological & Application
Application Notes and Protocols: A Guide to Benzyl Protecting Groups in Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. While a variety of reagents are employed for this purpose, benzyl-based protecting groups are among the most versatile and widely utilized. This document provides detailed application notes and protocols for the use of benzyl (B1604629) protecting groups, with a focus on the two most common reagents: benzyl chloroformate for the protection of amines and benzyl halides (e.g., benzyl bromide, benzyl chloride) for the protection of alcohols and phenols.
It is important to note that benzyl chloroacetate is not a standard or commonly documented reagent for the introduction of a protecting group. Its primary applications are in other areas of synthetic chemistry. The information below pertains to the established and reliable methods for benzyl-based protection.
Part 1: Protection of Amines with Benzyl Chloroformate (Cbz-Cl)
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, particularly in peptide synthesis, due to its ability to suppress the nucleophilicity of the amine's nitrogen lone pair and prevent racemization.[1][2] The Cbz group is introduced using benzyl chloroformate.[1][2][3]
Reaction Principle
The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and the formation of a stable carbamate.
Experimental Protocols
Protocol 1.1: General N-Cbz Protection of Amines
This protocol is suitable for a wide range of primary and secondary amines.
-
Reagents and Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add an aqueous solution of sodium carbonate (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 1.2: Deprotection of N-Cbz Group via Hydrogenolysis
The most common and mild method for the removal of the Cbz group is catalytic hydrogenolysis.[1]
-
Reagents and Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).
-
Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.
-
Quantitative Data Summary
| Protection Method | Substrate | Base | Solvent | Yield (%) | Deprotection Method | Yield (%) |
| Cbz-Cl | Primary Aliphatic Amine | Na₂CO₃ | DCM/H₂O | >90 | H₂/Pd-C | >95 |
| Cbz-Cl | Secondary Aliphatic Amine | NaHCO₃ | THF/H₂O | 85-95 | H₂/Pd-C | >95 |
| Cbz-Cl | Aniline | Pyridine | DCM | 80-90 | H₂/Pd-C | >90 |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
Logical Workflow for N-Cbz Protection and Deprotection
Caption: Workflow for Amine Protection and Deprotection.
Part 2: Protection of Alcohols and Phenols with Benzyl Halides
The benzyl (Bn) group is a robust protecting group for alcohols and phenols, stable to a wide range of reaction conditions including acidic and basic media, and many oxidizing and reducing agents.[4] It is typically introduced via a Williamson ether synthesis using a benzyl halide.[4]
Reaction Principle
A strong base is used to deprotonate the hydroxyl group, forming an alkoxide or phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with a benzyl halide.
Experimental Protocols
Protocol 2.1: General O-Bn Protection of Alcohols
This protocol is widely applicable for primary and secondary alcohols.
-
Reagents and Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol substrate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Deprotection of O-Bn Group via Hydrogenolysis
Similar to the Cbz group, the O-Bn group is efficiently cleaved by catalytic hydrogenolysis.
-
Reagents and Materials:
-
O-Bn protected alcohol/phenol
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the O-Bn protected compound in methanol or ethyl acetate.
-
Carefully add the Pd/C catalyst.
-
Evacuate and backfill the reaction vessel with hydrogen gas.
-
Stir vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol/phenol.
-
Quantitative Data Summary
| Protection Method | Substrate | Base | Solvent | Yield (%) | Deprotection Method | Yield (%) |
| BnBr | Primary Alcohol | NaH | THF | >90 | H₂/Pd-C | >95 |
| BnCl | Secondary Alcohol | NaH | DMF | 80-90 | H₂/Pd-C | >95 |
| BnBr | Phenol | K₂CO₃ | Acetone | >95 | H₂/Pd-C | >95 |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
Signaling Pathway for O-Bn Protection and Deprotection
Caption: Mechanism for O-Benzyl Protection and Deprotection.
References
Application of Benzyl Chloroacetate Derivatives in Peptide Synthesis: A Focus on N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the modification of amino acid residues is a critical strategy for enhancing the therapeutic properties of peptides, such as proteolytic stability, conformational rigidity, and biological activity. N-alkylation of amino acids is a key modification, and while various reagents can be employed for this purpose, this document focuses on the application of a benzyl (B1604629) chloroacetate-related compound, benzyl 2-oxoacetate (also known as benzyl glyoxylate), for the synthesis of N-benzyl amino acid precursors. Direct protocols for benzyl chloroacetate (B1199739) in this context are not well-documented in standard peptide synthesis literature; however, the use of benzyl 2-oxoacetate for reductive amination offers a robust and versatile method for introducing N-benzyl groups, which are valuable for creating peptidomimetics.
Core Application: Synthesis of N-Benzyl Amino Acids via Reductive Amination
The primary application of benzyl 2-oxoacetate in peptide science is as a precursor for the synthesis of N-substituted amino acids, particularly N-benzyl amino acids.[1] These modified amino acids can then be incorporated into peptide chains to create peptidomimetics with unique structural and functional properties.[1] The key reaction is the reductive amination of benzyl 2-oxoacetate with a primary amine, such as an amino acid ester. This process involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Benzylglycine
This protocol details the synthesis of N-benzylglycine, a foundational N-alkylated amino acid, which can be subsequently protected (e.g., with an Fmoc group) and used in solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Benzyl 2-oxoacetate
-
Sodium hydroxide (B78521) (NaOH)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of NaOH (1 equivalent).
-
Add benzyl 2-oxoacetate (1 equivalent) to the solution and stir at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[1]
-
-
Reduction:
-
Work-up and Purification:
-
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the residue in water and acidify to a pH of 2-3 with HCl.[1]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylglycine.[1]
-
Protocol 2: Incorporation of Fmoc-N-Benzylglycine into a Peptide Sequence via SPPS
This protocol outlines the coupling of a pre-synthesized Fmoc-protected N-benzyl amino acid onto a solid support resin during standard Fmoc-based SPPS.
Materials:
-
Fmoc-N-benzylglycine
-
Peptide-bound resin (with a free N-terminal amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Preparation:
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-N-benzylglycine (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative test (indicated by yellow beads) signifies a complete reaction.[1]
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).[1]
-
The resin is now ready for the next coupling cycle or final cleavage.
-
Quantitative Data
The following table summarizes typical parameters for the coupling of N-alkylated amino acids in SPPS.
| Parameter | Guideline |
| Coupling Efficiency | >95% (as determined by Kaiser test)[1] |
| Typical Coupling Time | 2-4 hours[1] |
| Reagent Equivalents | 3-5 equivalents[1] |
Visualizations
Logical Workflow for N-Benzyl Amino Acid Synthesis and Incorporation
Caption: Workflow for N-benzyl amino acid synthesis and peptide incorporation.
Conceptual Pathway for Ugi Reaction
Caption: Ugi four-component reaction for peptidomimetic synthesis.
Advanced Applications and Future Perspectives
Benzyl 2-oxoacetate is also a suitable carbonyl component for multicomponent reactions like the Ugi and Passerini reactions.[1] These one-pot reactions allow for the rapid synthesis of diverse peptidomimetic libraries by combining three or four starting materials to generate complex products, offering a highly efficient route to novel peptide-like structures.[1]
Conclusion
While direct applications of benzyl chloroacetate in peptide synthesis are not prominently featured in the literature, the closely related benzyl 2-oxoacetate serves as a valuable and versatile building block.[1] Its primary use is in the creation of N-alkylated amino acids and complex peptidomimetics.[1] The protocols provided for reductive amination and subsequent incorporation into peptide chains offer a robust methodology for accessing these modified peptides. The potential for its use in multicomponent reactions further broadens its utility in generating diverse chemical libraries for drug discovery.[1]
References
Application Notes and Protocols: A Guide to Amine Protection with Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.
This document provides a comprehensive guide to the protection of amines using benzyl (B1604629) chloroformate, the standard reagent for introducing the Cbz group.
Note on Reagent Terminology: While the topic specifies "benzyl chloroacetate (B1199739)," the standard and overwhelmingly documented reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group is benzyl chloroformate (Cbz-Cl) . Reaction of an amine with benzyl chloroacetate would lead to N-alkylation, a different transformation than the desired carbamate (B1207046) formation for protection. This protocol will therefore detail the use of benzyl chloroformate for Cbz protection.
Data Presentation
The following table summarizes typical yields for the N-protection of various amines using benzyl chloroformate under standard reaction conditions.
| Amine Substrate | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| General Amines | NaHCO₃ | THF/H₂O | 0 to RT | 2-16 | 90 | [1][2] |
| Various Amines | - | PEG-400 | Room Temp | - | 90-98 | [3] |
| Aliphatic/Aromatic Amines | - | H₂O | Room Temp | - | 85-96 | [1][4] |
| Amino Acid Esters | - | H₂O | Room Temp | - | 93-95 | [1] |
| General Amines | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Cbz-Protection of an Amine
This protocol outlines a standard procedure for the N-protection of a primary or secondary amine using benzyl chloroformate under aqueous basic conditions.[1]
Materials:
-
Amine substrate (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equivalents)
-
Sodium bicarbonate (NaHCO₃, 2.0 equivalents) or 3N Sodium Hydroxide (NaOH, 1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the amine substrate in a 2:1 mixture of THF and water in a round-bottom flask.[1][2]
-
Base Addition: Add the sodium bicarbonate to the solution with stirring.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add the benzyl chloroformate dropwise to the cooled solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2–16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected amine. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.[2]
Safety Precautions:
-
Benzyl chloroformate is toxic and has an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, slow addition of the reagent and cooling are crucial.
Protocol 2: Deprotection of Cbz-Protected Amines by Catalytic Hydrogenolysis
This is the most common and mildest method for the removal of the Cbz group.[1]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C, 1-10 mol%)
-
Methanol (B129727) (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction is typically complete within 1–16 hours and can be monitored by TLC.[1]
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Experimental Workflow for Cbz-Protection
Caption: Workflow for the N-protection of amines using benzyl chloroformate.
Mechanism of Cbz-Protection
Caption: Reaction mechanism for the Cbz-protection of a primary amine.
References
Application Notes & Protocols: Benzyl Chloroacetate as a Derivatization Agent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzylating agents, with a focus on the principles applicable to benzyl (B1604629) chloroacetate (B1199739), for the derivatization of acidic analytes prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While direct literature on benzyl chloroacetate as a primary derivatization agent is limited, the methodologies presented here are based on well-established protocols for similar benzylating agents like benzyl chloroformate and benzyl trichloroacetimidate (B1259523). These agents are employed to enhance the volatility and thermal stability of non-volatile or semi-volatile compounds containing active hydrogen atoms, such as carboxylic acids and phosphonic acids, making them amenable to GC-MS analysis.[1][2]
The derivatization process involves the replacement of an active hydrogen in functional groups like -COOH, -PO(OH)₂, and -OH with a benzyl group. This chemical modification reduces the polarity and increases the molecular weight of the analyte, leading to improved chromatographic peak shape, enhanced sensitivity, and better separation.[2][3]
Principle of Benzylation Derivatization
Benzylation is a form of alkylation that introduces a benzyl group onto an analyte molecule.[4][5][6] For acidic compounds, this typically proceeds via an esterification reaction where the acidic proton is replaced by a benzyl group. The resulting benzyl ester is significantly more volatile and thermally stable than the parent acid, allowing for its successful analysis by GC-MS.
The general reaction for the derivatization of a carboxylic acid with a benzylating agent is as follows:
R-COOH + Benzyl-X → R-COOBenzyl + HX (where Benzyl-X represents a benzylating agent like this compound)
This derivatization is particularly useful for the analysis of short-chain fatty acids (SCFAs), phosphonic acids, and other acidic metabolites in various biological and environmental matrices.[4][5][6][7][8]
Experimental Workflow
The overall workflow for sample analysis using this compound derivatization followed by GC-MS is depicted below.
Detailed Experimental Protocols
The following protocols are adapted from established methods for benzyl chloroformate and benzyl trichloroacetimidate and can serve as a starting point for developing a method using this compound. Optimization of reaction conditions (e.g., solvent, temperature, time, and catalyst) is recommended for specific analytes and matrices.[4][5][6]
Protocol 1: Derivatization of Short-Chain Fatty Acids (Adapted from Benzyl Chloroformate Method)
This protocol is suitable for the analysis of SCFAs in biological samples such as feces.[7][8]
Materials:
-
This compound
-
Pyridine (B92270) (catalyst)
-
Hexane (B92381) (extraction solvent)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample containing SCFAs
-
Internal Standard (e.g., deuterated SCFA)
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize the sample and perform a liquid-liquid or solid-phase extraction to isolate the SCFAs.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of pyridine and 50 µL of this compound.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 200 µL of hexane and 100 µL of water.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer (hexane) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
Protocol 2: Derivatization of Phosphonic Acids (Adapted from Benzyl Trichloroacetimidate Method)
This protocol is designed for the analysis of phosphonic acids, which are hydrolysis products of nerve agents, in environmental samples.[4][5][6]
Materials:
-
This compound
-
Acetonitrile (solvent)
-
Acid catalyst (e.g., trifluoroacetic acid, < 5 mol%)
-
Sample containing phosphonic acids
-
Internal Standard (e.g., isotopically labeled phosphonic acid)
-
GC-MS system
Procedure:
-
Sample Preparation: Extract the phosphonic acids from the sample matrix (e.g., soil) using an appropriate solvent.
-
Evaporation: Dry the extract completely under nitrogen.
-
Derivatization Reaction:
-
Sample Cleanup: Depending on the matrix, a cleanup step such as solid-phase extraction may be necessary to remove interferences.
-
GC-MS Analysis: Inject 1 µL of the reaction mixture directly or after solvent exchange into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point. The temperature program and other parameters should be optimized for the specific benzyl derivatives being analyzed.
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or similar |
| Column | Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 0.8 to 1.2 mL/min |
| Injector | Splitless mode |
| Injector Volume | 1 µL |
| Injector Temp. | 250°C |
| Oven Program | Initial temp: 40-60°C, hold for 1-3 min; Ramp: 8-15°C/min to 300°C; Hold: 3-5 min at 300°C |
| MS System | Agilent 5975 or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to improve sensitivity. |
Note: These parameters are based on similar analyses and should be optimized for the specific application.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance data from studies using benzyl chloroformate and benzyl trichloroacetimidate for the derivatization of short-chain fatty acids and phosphonic acids, respectively. These values can be considered as target performance indicators when developing a method with this compound.
Table 1: Performance Data for SCFA Analysis using Benzyl Chloroformate Derivatization [7][8]
| Parameter | Result |
| Linearity (R²) | 0.9947 - 0.9998 |
| Limit of Detection (LOD) | 0.1 - 5 pg |
| Precision (Intra-day RSD) | 0.56% - 13.07% |
| Precision (Inter-day RSD) | 0.56% - 13.07% |
| Recovery | 80.87% - 119.03% |
Table 2: Performance Data for Pinacolyl Methylphosphonic Acid (PMPA) Analysis using Benzyl Trichloroacetimidate Derivatization [4][5]
| Parameter | Result |
| Limit of Detection (LOD) | 35 ng/mL |
| Limit of Quantitation (LOQ) | 104 ng/mL |
Signaling Pathways and Logical Relationships
The decision-making process for choosing and optimizing a derivatization strategy can be visualized as follows:
Conclusion
This compound holds potential as a derivatization agent for the GC-MS analysis of acidic compounds. By leveraging the established protocols for similar benzylating agents, researchers can develop robust and sensitive analytical methods. The key to success lies in the careful optimization of the derivatization reaction and GC-MS parameters for the specific analytes and sample matrices of interest. The provided protocols and performance data serve as a valuable resource for initiating method development and validation in this area.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Role of Benzyl Chloroacetate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a versatile reagent in pharmaceutical synthesis, primarily utilized as an efficient alkylating agent. Its chemical structure, featuring a reactive chloroacetyl group and a benzyl ester, allows for the strategic introduction of an acetate (B1210297) moiety onto various nucleophilic functional groups. This capability makes it a valuable building block in the construction of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The benzyl group can serve as a protecting group, which can be selectively removed under specific conditions, adding to its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of benzyl chloroacetate in key pharmaceutical synthetic routes, supported by quantitative data and workflow visualizations.
Application Note 1: Synthesis of a Key Precursor for Zoledronic Acid
Application: this compound is a crucial reagent in the synthesis of imidazol-1-yl-acetic acid, a key intermediate for Zoledronic acid. Zoledronic acid is a potent bisphosphonate used to treat hypercalcemia, osteoporosis, and bone complications arising from cancer. The synthesis involves the N-alkylation of imidazole (B134444) with this compound.
Reaction Scheme: The overall synthesis is a two-step process. First, this compound is synthesized, and then it is used to alkylate imidazole to form benzyl 2-(1H-imidazol-1-yl)acetate, which is subsequently hydrolyzed to imidazol-1-yl-acetic acid.
Synthesis of Imidazol-1-yl-acetic acid.
Quantitative Data
| Step | Reactants | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 1 | Benzyl alcohol, Chloroacetyl chloride | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 24 | Room Temp. | 66 | |
| 2 | This compound, Imidazole | K₂CO₃ | Dimethylformamide (DMF) | 24 | Room Temp. | - | |
| 3 | Benzyl 2-(1H-imidazol-1-yl)acetate | - | 10% HCl (aq) | 24 | 65 °C | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) in dichloromethane is stirred at room temperature for 24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture and stirring is continued for an additional 10 minutes at room temperature.
-
The product is extracted into the organic phase with water (5 ml) and CH₂Cl₂ (5 ml).
-
The organic phase is separated and dried with anhydrous sodium sulfate.
-
The solvent is evaporated using a rotary evaporator to yield this compound.
Protocol 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate
-
Imidazole (0.254 cm³, 4 mmol), this compound (0.85 g, 4 mmol), and K₂CO₃ are added to a flask.
-
The mixture is stirred for 24 hours at room temperature.
-
Reaction completion is monitored by TLC.
-
Upon completion, ethyl acetate (10 ml) and water (10 ml) are added to the reaction mixture.
-
The organic phase is separated and dried with anhydrous sodium sulfate.
-
The resulting product is precipitated by solvent evaporation with a rotary evaporator.
Protocol 3: Synthesis of Imidazol-1-yl-acetic acid
-
To the crude benzyl 2-(1H-imidazol-1-yl)acetate, an equivalent amount of 10% HCl is added.
-
The mixture is stirred for 24 hours at 65 °C.
-
The completion of the reaction is monitored by TLC and NMR analysis, which should indicate the formation of imidazol-1-yl-acetic acid in good yield.
Application Note 2: this compound as a General Alkylating Agent in Heterocyclic Synthesis
Application: this compound is a potent electrophile used for the N-alkylation of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The introduction of the benzyl acetate moiety can be a key step in the synthesis of compounds with potential biological activities, such as antibacterial or anticancer properties.
General Reaction Workflow:
General N-Alkylation Workflow.
Example: Synthesis of 2-Benzyl-1H-benzo[d]imidazol-1-yl Acetohydrazone Derivatives
In the synthesis of novel 2-benzyl benzimidazole (B57391) hydrazones with potential antibacterial activity, a key step involves the reaction of a benzimidazole derivative with an chloro- or bromo-acetate ester to introduce the acetate side chain. Although the specific literature found did not use this compound directly, the principle of alkylation is the same. The following is a generalized protocol based on similar syntheses.
Quantitative Data (Illustrative)
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2-benzyl-1H-benzo[d]imidazole | Ethyl bromoacetate | NaH | DMF | 4 | 85 |
Note: This data is illustrative of a typical N-alkylation of a benzimidazole with a haloacetate ester.
Experimental Protocol (Generalized)
Protocol 4: N-Alkylation of 2-substituted Benzimidazole
-
To a solution of the 2-substituted benzimidazole in a suitable aprotic solvent (e.g., DMF), a base (e.g., NaH or K₂CO₃) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes to allow for the formation of the corresponding anion.
-
This compound is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-alkylated benzimidazole derivative.
Conclusion
This compound serves as a valuable and reactive building block in the synthesis of pharmaceuticals. Its utility is demonstrated in the efficient synthesis of a precursor for Zoledronic acid and its broader application as an N-alkylating agent for various heterocyclic systems. The protocols provided herein offer a foundation for researchers in drug discovery and development to utilize this compound in the creation of novel therapeutic agents. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired products.
Application Notes and Protocols: The Use of Benzyl Chloroacetate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloroacetate (B1199739) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a protected carboxymethyl group. In the field of agrochemical synthesis, this reactivity is particularly valuable for the preparation of heterocyclic compounds, which form the core of many modern fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of benzyl chloroacetate in the synthesis of agrochemical intermediates, with a focus on the preparation of triazole-based compounds.
Introduction
Many contemporary agrochemicals, particularly triazole fungicides, feature a heterocyclic core substituted with an acetic acid moiety or its derivatives. This structural motif is often crucial for the compound's biological activity. This compound provides an efficient means of introducing this side chain through nucleophilic substitution reactions with heterocyclic amines. The benzyl group serves as a convenient protecting group for the carboxylic acid, which can be readily removed under mild conditions in later synthetic steps. This application note will detail the synthesis of a key intermediate, benzyl (1H-1,2,4-triazol-1-yl)acetate, a precursor to various triazole fungicides.
Data Presentation
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₉ClO₂ | 184.62 | Colorless liquid | 138-140 (15 mmHg) | 1.22 |
| 1,2,4-Triazole (B32235) | C₂H₃N₃ | 69.07 | White to pale yellow crystalline solid | 260 | 1.16 |
Table 2: Typical Reaction Parameters for the Synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate
| Parameter | Value |
| Molar Ratio (1,2,4-Triazole : this compound : Base) | 1 : 1.1 : 1.2 |
| Solvent | Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate
This protocol describes the N-alkylation of 1,2,4-triazole with this compound to yield the key agrochemical intermediate, benzyl (1H-1,2,4-triazol-1-yl)acetate.
Materials:
-
1,2,4-Triazole
-
This compound
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add this compound (1.1 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude benzyl (1H-1,2,4-triazol-1-yl)acetate can be purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualization
Caption: Workflow for the synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate.
Caption: General synthetic pathway for agrochemicals using this compound.
Application Notes and Protocols for the Synthesis of Norlignans using Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlignans are a class of naturally occurring phenolic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Their diverse pharmacological potential has made them attractive targets for synthetic chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis of norlignan derivatives, specifically focusing on a key synthetic strategy involving the use of benzyl (B1604629) chloroacetate (B1199739) in a Darzens glycidic ester condensation. This method offers a convergent and stereoselective approach to constructing the core structure of certain norlignans, such as the sequirin series.
Core Synthesis Strategy: Darzens Glycidic Ester Condensation
The central transformation in this synthetic approach is the Darzens condensation, a reaction between a ketone or aldehyde and an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). In the context of norlignan synthesis, a substituted acetophenone (B1666503) derivative is reacted with benzyl chloroacetate to generate a key glycidic ester intermediate. This intermediate can then be further elaborated to the target norlignan scaffold.
The use of this compound is advantageous as the benzyl ester can be readily cleaved under mild hydrogenolysis conditions to afford the corresponding carboxylic acid, which can then undergo decarboxylation and rearrangement to yield the desired phenylacetaldehyde (B1677652) derivative, a crucial building block for the norlignan structure.
Featured Synthesis: (±)-Tri-O-methylsequirin-B and (±)-Tri-O-methylsequirin-C
A notable application of this methodology is in the total synthesis of the (±)-di-O-methyl ethers of sequirin-B and sequirin-C. The key step involves the Darzens condensation of 2,2-dimethyl-4-veratroyl-1,3-dioxolan with this compound.
Experimental Workflow
The overall synthetic strategy can be visualized as a multi-step process beginning with the preparation of the key ketone starting material, followed by the crucial Darzens condensation, and subsequent transformations to the target norlignans.
Application Notes and Protocols for the Preparation of Phosphonoacetic Acid Monoesters with Benzyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) and its derivatives are a class of compounds with significant interest in the field of drug development, particularly as antiviral agents.[1][2] Their mechanism of action often involves the inhibition of viral DNA polymerases, making them effective against a range of viruses, including herpesviruses.[3] However, the high polarity of phosphonic acids can limit their cell permeability and bioavailability. To overcome this, prodrug strategies are often employed, where the phosphonic acid moiety is masked with ester groups to create more lipophilic molecules that can more easily cross cell membranes.[4]
This document provides detailed protocols for the synthesis of phosphonoacetic acid monoesters, specifically utilizing benzyl (B1604629) chloroacetate (B1199739) as a key starting material. The synthetic route proceeds through a Michaelis-Arbuzov reaction to form a phosphonoacetic acid diester, followed by selective dealkylation to yield the desired monoester. These monoesters can serve as valuable intermediates for the synthesis of more complex prodrugs or be evaluated for their own biological activity.
Reaction Scheme
The overall synthesis involves a two-step process:
-
Michaelis-Arbuzov Reaction: A trialkyl phosphite (B83602) (e.g., triethyl phosphite) reacts with benzyl chloroacetate to form a diethyl benzyl phosphonoacetate.
-
Selective Dealkylation: The resulting diester is treated with a dealkylating agent, such as trimethylsilyl (B98337) bromide (TMSBr), to selectively cleave one of the ethyl esters, yielding the phosphonoacetic acid mono(benzyl)ester.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (Benzyloxycarbonylmethyl)phosphonate
This protocol describes the synthesis of the diester intermediate via the Michaelis-Arbuzov reaction.[5][6][7]
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (or other high-boiling inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet.
-
To the flask, add this compound (1.0 equivalent).
-
Add triethyl phosphite (1.1 to 1.2 equivalents).
-
The reaction is typically performed neat or in a high-boiling solvent like toluene.
-
Under a nitrogen or argon atmosphere, heat the reaction mixture to 140-160°C.
-
Maintain heating and stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct.
Protocol 2: Selective Dealkylation to Monoethyl (Benzyloxycarbonylmethyl)phosphonate
This protocol outlines the selective removal of one ethyl group to yield the desired monoester.[8][9][10]
Materials:
-
Diethyl (benzyloxycarbonylmethyl)phosphonate (from Protocol 1)
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the diethyl (benzyloxycarbonylmethyl)phosphonate (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add trimethylsilyl bromide (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the progress by TLC or ³¹P NMR.
-
Once the reaction is complete, the solvent and volatile byproducts (e.g., ethyl trimethylsilyl ether and bromoethane) are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography to yield the pure monoethyl (benzyloxycarbonylmethyl)phosphonate.
Data Presentation
| Step | Product | Typical Yield (%) | Purification Method | Key Characterization |
| 1 | Diethyl (benzyloxycarbonylmethyl)phosphonate | 80-95% | Vacuum Distillation | ¹H NMR, ³¹P NMR, IR |
| 2 | Monoethyl (benzyloxycarbonylmethyl)phosphonate | 70-90% | Column Chromatography | ¹H NMR, ³¹P NMR, Mass Spec |
Application Notes
Prodrug Development for Antiviral Therapy:
Phosphonoacetic acid monoesters are valuable precursors in the development of antiviral prodrugs.[4] The monoester functionality allows for the attachment of various promoieties designed to enhance cell permeability and target specific tissues. Once inside the cell, these prodrugs are designed to be cleaved by cellular enzymes, releasing the active phosphonoacetic acid to inhibit viral replication.[11]
Inhibition of Viral DNA Polymerase:
The mechanism of action of phosphonoacetic acid involves the non-competitive inhibition of viral DNA polymerase at the pyrophosphate binding site. This prevents the elongation of the viral DNA chain, thus halting viral replication.[3] Researchers can use the synthesized monoesters to develop more potent and selective inhibitors of viral polymerases.
Workflow for Synthesis and Evaluation:
The following diagram illustrates a typical workflow for a researcher developing and evaluating these compounds.
References
- 1. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 2. Structure-activity studies on phosphonoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral potential of phosphonoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3483279A - Michaelis-arbuzov reaction - Google Patents [patents.google.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 9. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Lipid prodrugs of phosphonoacids: greatly enhanced antiviral activity of 1-O-octadecyl-sn-glycero-3-phosphonoformate in HIV-1, HSV-1 and HCMV-infected cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Chloroacetate in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzyl (B1604629) chloroacetate (B1199739) as a versatile reagent in the total synthesis of natural products. This document details its application in key carbon-carbon bond-forming reactions, complete with generalized experimental protocols and data presented for easy comparison.
Introduction
Benzyl chloroacetate is an important bifunctional reagent in organic synthesis, featuring both a reactive carbon-chlorine bond and a benzyl ester protecting group.[1] The electrophilic nature of the α-carbon allows for facile reaction with a variety of nucleophiles, making it a valuable C2 building block for the construction of complex molecular architectures. The benzyl ester functionality provides a convenient protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions, a feature highly desirable in the late stages of a total synthesis. Its application has been noted in the synthesis of norlignans such as sequirin-A, agatharesinol, and hinokiresinol.[2]
Key Applications in Natural Product Synthesis
This compound is primarily employed in three major classes of reactions that are fundamental to the assembly of natural product skeletons:
-
O- and C-Alkylation Reactions: The reactive C-Cl bond allows for the straightforward alkylation of phenols, alcohols, and carbanions. This is particularly useful for introducing a protected two-carbon chain, which can be further elaborated.
-
Darzens Condensation: This reaction involves the condensation of this compound with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters).[3][4] These intermediates are valuable for the synthesis of substituted aldehydes, ketones, and can be precursors to amino alcohols.
-
Reformatsky Reaction: In the presence of activated zinc, this compound forms a zinc enolate which can then add to carbonyl compounds to yield β-hydroxy esters.[2][5] This reaction is a powerful tool for the formation of carbon-carbon bonds under relatively mild and neutral conditions.
Data Presentation: A Comparative Overview of Key Transformations
The following table summarizes the typical reaction conditions and outcomes for the key applications of this compound in synthetic schemes relevant to natural product synthesis.
| Transformation | Reagents & Conditions | Substrate Scope | Typical Yield (%) | Key Features & Considerations |
| O-Alkylation of Phenols | This compound, K₂CO₃, Acetone, Reflux | Phenols, Hydroxy-heterocycles | 80-95 | Mild conditions, compatible with a wide range of functional groups. |
| Darzens Condensation | This compound, NaOEt, EtOH, 0 °C to rt | Aldehydes (aromatic & aliphatic), Ketones | 70-90 | Forms α,β-epoxy esters. Stereoselectivity can be an issue and may require optimization.[4] |
| Reformatsky Reaction | This compound, Activated Zn, THF, Reflux | Aldehydes, Ketones | 60-85 | Tolerates a wide variety of functional groups due to the less basic nature of the zinc enolate compared to Grignard or organolithium reagents.[5] |
Mandatory Visualization: Reaction Pathways of this compound
The following diagram illustrates the central role of this compound as a synthetic hub, leading to diverse and valuable intermediates for the construction of complex natural products.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions involving this compound. These should be adapted and optimized for specific substrates.
Protocol 1: O-Alkylation of a Phenolic Substrate
Objective: To introduce a benzyl-protected carboxymethyl group onto a phenol, a common step in the synthesis of lignan precursors.
Materials:
-
Phenolic starting material (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Add this compound (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.
Protocol 2: Darzens Glycidic Ester Condensation
Objective: To synthesize an α,β-epoxy ester (glycidic ester) from an aldehyde or ketone, a versatile intermediate in total synthesis.
Materials:
-
Aldehyde or ketone starting material (1.0 eq)
-
This compound (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq) or other suitable base (e.g., potassium tert-butoxide)
-
Ethanol, anhydrous
-
Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add the carbonyl compound (1.0 eq) and anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise to the cooled solution of the carbonyl compound and this compound (1.1 eq) over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude glycidic ester by column chromatography.
Protocol 3: Reformatsky Reaction
Objective: To form a β-hydroxy ester by reacting this compound with a carbonyl compound in the presence of zinc.
Materials:
-
Aldehyde or ketone starting material (1.0 eq)
-
This compound (1.5 eq)
-
Zinc dust, activated (e.g., by washing with HCl, water, ethanol, and ether, then drying under vacuum) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add activated zinc dust (2.0 eq) and anhydrous THF.
-
Gently heat the suspension and add a small amount of a solution of the carbonyl compound (1.0 eq) and this compound (1.5 eq) in anhydrous THF. The initiation of the reaction is often indicated by a slight exotherm and the appearance of a cloudy solution.
-
Once the reaction has initiated, add the remaining solution of the carbonyl compound and this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography.
Concluding Remarks
This compound proves to be a highly effective and versatile reagent in the toolkit of synthetic organic chemists, particularly those engaged in the total synthesis of natural products. Its ability to participate in fundamental bond-forming reactions such as alkylations, Darzens condensations, and Reformatsky reactions allows for the efficient construction of key structural motifs found in a wide array of bioactive molecules. The protocols outlined herein provide a solid foundation for the application of this reagent in complex synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl Chloroacetate Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzyl (B1604629) chloroacetate (B1199739) alkylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of active methylene (B1212753) compounds with benzyl chloroacetate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive this compound: The reagent may have degraded, especially if it is old or has been improperly stored. 2. Insufficiently Strong Base: The chosen base may not be strong enough to completely deprotonate the active methylene compound.[1] 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 4. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[1] | 1. Verify Reagent Quality: Check the purity of this compound by analytical methods such as NMR or GC-MS. Use a fresh bottle if necessary. 2. Select a Stronger Base: Consider switching to a stronger base. For instance, if using potassium carbonate (K₂CO₃), you might try sodium hydride (NaH).[1] 3. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC or GC. 4. Improve Solubility: Choose a solvent in which all reactants are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[1] |
| Formation of Multiple Products (TLC/GC analysis) | 1. Competing O-alkylation and C-alkylation: For substrates with multiple nucleophilic sites, both O- and C-alkylation can occur. 2. Dialkylation: The mono-alkylated product can be deprotonated again and react with another molecule of this compound. 3. Hydrolysis of this compound: Presence of water can lead to the hydrolysis of the ester, forming benzyl alcohol and chloroacetic acid. | 1. Optimize Solvent and Base: Use a less polar, aprotic solvent to favor C-alkylation. A bulkier base may also sterically hinder O-alkylation.[1] 2. Control Stoichiometry and Addition Rate: Use a slight excess of the active methylene compound. Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibenzyl Ether | Self-condensation of benzyl alcohol (formed from hydrolysis of this compound) at elevated temperatures.[2] | Maintain anhydrous conditions to prevent the formation of benzyl alcohol. Avoid excessively high reaction temperatures. |
| Product Degradation | 1. High Reaction Temperature: The desired product may be unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended reaction times can lead to the decomposition of the product. | 1. Optimize Temperature: Run small-scale trials at different temperatures to find the optimal balance between reaction rate and product stability. 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: This can make phase separation difficult. 2. Co-elution of Product and Byproducts: Similar polarities of the product and byproducts can make chromatographic separation challenging. | 1. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions.[1] 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in this compound alkylation, and how do I choose one?
A1: A phase-transfer catalyst facilitates the transfer of the deprotonated active methylene compound (anion) from the aqueous or solid phase to the organic phase where the this compound is located, thereby accelerating the reaction. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective PTC for such reactions.[3] The choice of catalyst can influence reaction rate and selectivity. For instance, cinchona alkaloid-derived catalysts can be used for asymmetric alkylations.
Q2: Which base is most suitable for the deprotonation of my active methylene compound?
A2: The choice of base is critical and depends on the pKa of your substrate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium ethoxide.[1][4] For less acidic substrates, a stronger base like NaH may be necessary. It is important that the base is strong enough to deprotonate the nucleophile but not so strong that it promotes unwanted side reactions.[1]
Q3: What are the ideal solvents for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective as they can dissolve both the ionic intermediate and the organic electrophile.[1][5] The choice of solvent can also influence the selectivity between C- and O-alkylation.
Q4: How can I prevent the hydrolysis of this compound during the reaction?
A4: To prevent hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of water, which can react with the ester functionality of this compound.
Q5: My reaction is very slow. What can I do to increase the rate?
A5: Several factors can be adjusted to increase the reaction rate:
-
Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction.
-
Use a more polar solvent: A more polar solvent can better solvate the ionic intermediates, potentially increasing the reaction rate.
-
Add a phase-transfer catalyst: If you are not already using one, a PTC can dramatically increase the rate of biphasic reactions.
-
Use a stronger base: Ensure that the deprotonation of your nucleophile is efficient.
Data Presentation
The following table summarizes the effect of various reaction parameters on the alkylation of a generic active methylene compound with this compound. Please note that these are representative conditions and may require optimization for your specific substrate.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome & Remarks |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | DBU | NaH is a stronger, non-nucleophilic base suitable for less acidic protons. Cs₂CO₃ can sometimes favor O-alkylation. |
| Solvent | Acetone | DMF | Toluene (B28343) | Acetonitrile | DMF and DMSO are excellent at solvating both reactants. Toluene is a good choice for PTC reactions. |
| Catalyst | None | TBAB (5 mol%) | TBAI (5 mol%) | 18-Crown-6 (5 mol%) | PTCs like TBAB and TBAI are effective in accelerating the reaction. Crown ethers can be used with potassium salts. |
| Temperature | Room Temp. | 50 °C | 80 °C | Reflux | Higher temperatures generally increase the reaction rate but may also lead to more side products. |
| Typical Yield | Low to Moderate | Good to High | Good to High | Moderate to Good | Yields are highly substrate-dependent. Optimization of all parameters is key. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of an Active Methylene Compound with this compound under Phase-Transfer Catalysis
This protocol provides a general starting point for the alkylation reaction. The specific amounts, temperature, and reaction time should be optimized for each substrate.
Materials:
-
Active methylene compound
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous toluene to the flask to create a stirrable suspension.
-
Begin vigorous stirring and add this compound (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US6057482A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
identifying and minimizing side products of benzyl chloroacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloroacetate (B1199739). Our goal is to help you identify and minimize side products in your reactions, ensuring higher yields and purity of your target molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving benzyl chloroacetate.
Issue 1: Low Yield of N-Alkylated Product in Reaction with a Primary or Secondary Amine
Question: I am reacting this compound with a primary/secondary amine to synthesize an N-substituted glycine (B1666218) benzyl ester derivative, but I am getting a low yield of my desired product. What are the possible causes and solutions?
Answer:
Low yields in N-alkylation reactions with this compound are often due to side reactions or suboptimal reaction conditions. The primary competing reaction is overalkylation , where the desired secondary or tertiary amine product, being more nucleophilic than the starting amine, reacts with another molecule of this compound.
Potential Side Products:
-
Overalkylation Product: A tertiary or quaternary amine formed from the reaction of the desired product with excess this compound.
-
Hydrolysis Products: Benzyl alcohol and chloroacetic acid, if water is present.
-
Decomposition Products: this compound can decompose, especially at elevated temperatures, leading to various impurities.
Troubleshooting Steps & Solutions:
| Parameter | Problem | Solution |
| Stoichiometry | The product amine is more nucleophilic and reacts further. | Use a significant excess (2-5 equivalents) of the starting amine. This statistically favors the reaction with the intended nucleophile. |
| Base | The base is too strong and promotes side reactions or is not effective. | Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction. |
| Temperature | High temperatures can lead to decomposition and overalkylation. | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. |
| Solvent | The solvent is not inert or is wet. | Use a dry, aprotic solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF). Ensure all glassware and reagents are thoroughly dried. |
Experimental Protocol: N-Alkylation of a Primary Amine
-
To a solution of the primary amine (2.0 eq) in dry acetonitrile (10 mL/mmol of this compound), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in dry acetonitrile dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Formation of Elimination Products in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis using this compound and an alkoxide, but I am observing byproducts. How can I improve the yield of my desired ether?
Answer:
While the primary side reaction in Williamson ether synthesis is typically E2 elimination, this is less common with primary halides like this compound. However, other side reactions can occur.
Potential Side Products:
-
Hydrolysis Product: Benzyl alcohol from the reaction with any residual water.
-
Self-condensation of the alkoxide/phenoxide.
-
Transesterification: If an alcohol is used as the solvent.
Troubleshooting Steps & Solutions:
| Parameter | Problem | Solution |
| Base | The base is too strong or sterically hindered, which can favor other reaction pathways. | Use a moderately strong, non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the alkoxide in situ. |
| Solvent | The solvent is protic and can react with the this compound or the alkoxide. | Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction. |
| Temperature | Elevated temperatures can promote side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Water Content | Water in the reaction mixture will hydrolyze the this compound. | Ensure all reagents and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most common side products depend on the specific reaction but generally include:
-
Overalkylation products in reactions with amines.
-
Hydrolysis products (benzyl alcohol and chloroacetic acid) if moisture is present.
-
Elimination products in Williamson ether synthesis, although less common for this primary halide.[1][2]
-
Self-condensation products in reactions like the Darzens condensation.[3]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:
-
Using dry solvents.
-
Drying all glassware thoroughly before use.
-
Using anhydrous reagents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Is this compound stable? How should it be stored?
A3: this compound can be sensitive to moisture and heat.[4] Impure samples may have a pungent odor, suggesting some level of decomposition.[4] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Q4: Can I use this compound in a Darzens condensation? What are the potential side products?
A4: Yes, as an α-halo ester, this compound can be used in the Darzens condensation to form α,β-epoxy esters.[1] Potential side products include self-condensation of the aldehyde or ketone used, and self-condensation of the this compound.[3]
Q5: What purification techniques are most effective for removing side products from this compound reactions?
A5: The choice of purification technique depends on the properties of the desired product and the impurities. Common methods include:
-
Aqueous workup: To remove inorganic salts and water-soluble impurities.
-
Column chromatography: Highly effective for separating products with different polarities.
-
Distillation: Suitable for thermally stable, volatile products.
-
Recrystallization: For solid products.
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in N-Alkylation of Amines
| Parameter | Condition | Expected Outcome | Major Side Product |
| Amine Equivalents | 1 eq. | Low yield of desired product | Overalkylation Product |
| >2 eq. | Higher yield of desired product | Minimized Overalkylation | |
| Temperature | High (>50 °C) | Faster reaction, more side products | Overalkylation, Decomposition |
| Low (0-25 °C) | Slower reaction, higher selectivity | Minimized side products | |
| Base | Strong, nucleophilic | Reaction with this compound | Byproducts from base reaction |
| Weak, non-nucleophilic | Neutralizes acid byproduct | Minimized side products |
Experimental Protocols
Protocol 1: Synthesis of a Benzyl Phenyl Ether (Williamson Ether Synthesis)
-
In a round-bottom flask under an inert atmosphere, add phenol (B47542) (1.0 eq) and dry potassium carbonate (1.5 eq) to dry DMF (10 mL/mmol of phenol).
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Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of Benzyl Chloroacetate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving benzyl (B1604629) chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture containing benzyl chloroacetate?
A1: Common impurities can include unreacted starting materials such as benzyl alcohol and chloroacetyl chloride, as well as byproducts like benzyl chloride and hydrochloric acid.[1][2][3] The presence of water can also lead to the hydrolysis of this compound.
Q2: What is the recommended first step for purifying a crude this compound reaction mixture?
A2: An initial aqueous workup is typically recommended. This involves washing the crude product with water to remove water-soluble impurities, followed by a wash with a mild base like sodium bicarbonate solution to neutralize any acidic byproducts such as hydrochloric acid.[4][5] A final wash with brine can help to break up emulsions and remove residual water.[5]
Q3: How can I remove unreacted benzyl alcohol from my product?
A3: Unreacted benzyl alcohol can often be removed by washing the organic layer with water or brine.[6] For more persistent impurities, vacuum distillation is an effective method due to the difference in boiling points between benzyl alcohol and this compound.[4]
Q4: My product is dark and appears to have polymerized during distillation. What could be the cause and how can I prevent this?
A4: Polymerization during the distillation of this compound can be caused by the presence of acidic or metallic impurities.[4] It is crucial to wash the crude product thoroughly with a base, such as sodium bicarbonate solution, to remove any acid before distillation.[4] Performing the distillation under vacuum will lower the required temperature and minimize the risk of thermal decomposition and polymerization.[4][7]
Q5: Is column chromatography a suitable method for purifying this compound?
A5: Yes, flash column chromatography using silica (B1680970) gel is a viable method for purifying this compound and its derivatives.[8] The choice of solvent system will depend on the specific reaction products, but a common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is acidic | Residual hydrochloric acid or chloroacetic acid from starting materials. | Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[4][5] |
| Low yield after aqueous workup | The product has some water solubility or emulsions formed during extraction. | Minimize the number of aqueous washes. Use brine to help break up emulsions.[5] Back-extract the aqueous layers with a small amount of the organic solvent. |
| Product co-distills with an impurity | The impurity has a similar boiling point to the product. | If the impurity is benzyl alcohol, try washing with water before distillation.[4] If another impurity is present, consider using fractional distillation or switching to column chromatography for purification.[8] |
| The product appears wet (cloudy) after extraction | Incomplete drying of the organic layer. | Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, then filter before concentrating.[6] |
| Unexpected spots on TLC analysis | Side reactions may have occurred, or the product is unstable on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or a different purification method like distillation. |
Experimental Protocols
General Aqueous Workup Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Swirl the funnel and vent frequently to release any evolved gas. Shake gently and allow the layers to separate. Discard the aqueous layer.
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Wash the organic layer with an equal volume of brine.[5]
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Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Vacuum Distillation
-
Ensure the crude product has been thoroughly washed and dried to remove any acidic impurities and water.
-
Set up a vacuum distillation apparatus.
-
Heat the distillation flask gently using a heating mantle.
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Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 90 °C at 1 mmHg).[2]
Flash Column Chromatography
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Pack a glass column with silica gel slurried in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
Caption: General experimental workflow for the purification of this compound reaction products.
Troubleshooting Flowchart
Caption: A troubleshooting guide for common issues in this compound purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzyl 2-chloroacetate | 140-18-1 [amp.chemicalbook.com]
- 3. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. rsc.org [rsc.org]
- 9. Benzyl acetate synthesis - chemicalbook [chemicalbook.com]
strategies to improve the yield of reactions involving benzyl chloroacetate
Welcome to the technical support center for optimizing reactions involving benzyl (B1604629) chloroacetate (B1199739). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where benzyl chloroacetate is used as a reagent?
A1: this compound is a versatile reagent primarily used in nucleophilic substitution reactions. The most common applications include:
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Williamson Ether Synthesis: For the formation of a benzyl-oxy-acetate ether linkage by reacting with an alcohol or a phenol (B47542).
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N-Alkylation: For the introduction of a benzyl acetate (B1210297) moiety onto a primary or secondary amine.[1]
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Esterification: Reacting with a carboxylate salt to form a new ester.
Q2: My reaction with this compound is showing low yield. What are the general factors I should investigate?
A2: Low yields in reactions with this compound can often be attributed to several key factors:
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Base Strength and Type: The base may be too weak to fully deprotonate the nucleophile or too strong, leading to side reactions.
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Solvent Choice: The solvent might not be suitable for dissolving all reactants or may not favor the desired SN2 reaction pathway. Polar aprotic solvents are often preferred.[2]
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Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants or products.
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Presence of Water: Moisture can hydrolyze this compound or quench the base, reducing its effectiveness.
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Side Reactions: Competing reactions such as elimination, C-alkylation (in the case of phenoxides), or hydrolysis of the ester group can significantly lower the yield of the desired product.
Q3: What are the typical side reactions observed with this compound, and how can they be minimized?
A3: The primary side reactions to be aware of are:
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Hydrolysis: The ester group of this compound can be hydrolyzed under either acidic or basic conditions, especially in the presence of water, to form benzyl alcohol and chloroacetic acid. To minimize this, ensure anhydrous reaction conditions.
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Elimination (E2) Reactions: If the nucleophile is sterically hindered or a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, particularly with secondary and tertiary halides. Since this compound is a primary halide, this is less of a concern but can be promoted by very strong, bulky bases.
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C-Alkylation vs. O-Alkylation: When reacting with phenoxides, both C-alkylation (alkylation on the aromatic ring) and O-alkylation (the desired ether formation) can occur. O-alkylation is generally favored in polar aprotic solvents, while C-alkylation can be more prevalent in non-polar solvents.[3]
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Over-alkylation: In N-alkylation of primary amines, the secondary amine product can react further with this compound to form a tertiary amine. Using an excess of the primary amine can help to minimize this.[4]
Q4: How can Phase-Transfer Catalysis (PTC) improve my reaction yield?
A4: Phase-Transfer Catalysis is a powerful technique for reactions where the nucleophile (e.g., a salt soluble in an aqueous phase) and the electrophile (this compound, soluble in an organic phase) are in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the this compound.[5] This leads to:
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Increased reaction rates.
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Higher yields by facilitating the reaction between otherwise immiscible reactants.[6]
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The ability to use less expensive and milder bases like sodium carbonate or bicarbonate.
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Often eliminates the need for expensive, anhydrous polar aprotic solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion in Williamson Ether Synthesis with a Phenol
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base | The pKa of the phenol's hydroxyl group must be considered. For less acidic phenols, a stronger base than NaOH or K₂CO₃, such as NaH or KH, may be required to fully generate the phenoxide. |
| Poor Solvent Choice | The reaction may be slow if reactants are not fully dissolved. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective as they solvate the cation, leading to a more nucleophilic "naked" anion.[2] |
| Low Reaction Temperature | While room temperature can be sufficient, gentle heating (e.g., 50-80 °C) can often increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC to avoid product degradation. |
| Steric Hindrance | If the phenol or the electrophile is sterically hindered, the SN2 reaction will be slow. Since this compound is not hindered, this is more likely an issue with a bulky phenol. Higher temperatures or longer reaction times may be necessary. |
Issue 2: Formation of Multiple Products in N-Alkylation of a Primary Amine
| Potential Cause | Suggested Solution |
| Over-alkylation | The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Use a 2-3 fold excess of the primary amine to statistically favor the mono-alkylation product. |
| Base-Induced Side Reactions | A very strong base could potentially lead to other undesired reactions. A milder base like K₂CO₃ or even NaHCO₃ is often sufficient, especially in a polar aprotic solvent like DMF. |
| Reaction Temperature Too High | Elevated temperatures can promote side reactions. Attempt the reaction at room temperature first, and only heat if the reaction is too slow, monitoring carefully by TLC. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the yield in reactions analogous to those with this compound.
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield (Model Reaction)
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 80 | ~95 |
| Phenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux | ~90 |
| 4-Cresol | Chloroacetic Acid | NaOH | Water | 90-100 | High (unspecified) |
| Phenol | Benzyl chloride | NaH | THF | RT to Reflux | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Yields in Phase-Transfer Catalyzed Esterification (Model Reaction)
| Nucleophile | Electrophile | Catalyst | Solvent System | Temperature (°C) | Yield (%) |
| Sodium Acetate | Benzyl Chloride | TBAB | Water/Organic | 100 (Microwave) | >97[5] |
| Potassium Acetate | Benzyl Bromide | Aliquat 336 | Toluene/Water | 80 | High (unspecified) |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetone, ~5-10 mL per mmol of phenol).
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Deprotonation: Add a suitable base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq.). Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.
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Alkylation: Add this compound (1.1-1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
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Setup: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a mild base such as K₂CO₃ (1.5 eq. relative to this compound).
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Alkylation: Add this compound (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) while monitoring its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the organic phase with water to remove the excess amine and DMF, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield reactions.
Caption: Experimental workflow for Williamson Ether Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzyl Acetate by Phase Transfer Catalysis under Microwave Irradiation-Academax [exhibition.academax.com]
- 5. iajpr.com [iajpr.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
stability of benzyl chloroacetate under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl (B1604629) chloroacetate (B1199739) under various experimental conditions. The information is designed to help you anticipate and resolve potential issues in your research and development projects.
Troubleshooting Guides
Issue 1: Rapid Degradation of Benzyl Chloroacetate in Solution
Symptoms:
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Low yield of the desired product.
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Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, GC).
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Change in the physical appearance of the reaction mixture (e.g., color change, precipitation).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Nucleophiles/Bases | This compound is susceptible to nucleophilic attack. Avoid strong bases (e.g., NaOH, KOH) and primary/secondary amines if they are not the intended reactants. If a base is necessary, consider using a weaker, non-nucleophilic base like a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) and perform the reaction at a low temperature. |
| Hydrolysis | The ester linkage is prone to hydrolysis, especially under basic or acidic conditions. Ensure all reagents and solvents are anhydrous. If an aqueous workup is required, perform it quickly at low temperatures and with a neutral pH. For reactions in aqueous media, be aware that the hydrolysis rate of esters is typically catalyzed by hydroxide (B78521) ions and can follow pseudo-first-order kinetics.[1][2][3] |
| Incompatible Solvents | Protic solvents, particularly alcohols, can act as nucleophiles and lead to transesterification. Opt for aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) when possible. |
| Elevated Temperatures | High temperatures can accelerate decomposition. Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating. |
Issue 2: Formation of Impurities During Storage
Symptoms:
-
The appearance of new peaks in the chromatogram of a stored sample compared to a freshly prepared one.
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A decrease in the purity of the stored this compound over time.
-
Development of a yellow color in the stored liquid.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Exposure to Moisture | This compound is sensitive to moisture, leading to hydrolysis. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). |
| Exposure to Light | Photodegradation can occur. Store the compound in an amber or opaque container to protect it from light. |
| Inappropriate Storage Temperature | Higher temperatures accelerate degradation. Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Contamination | Contamination with acids, bases, or metals can catalyze decomposition. Ensure storage containers are clean and inert. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bond is cleaved by water to form benzyl alcohol and chloroacetic acid. This reaction is significantly accelerated by acidic or basic conditions.
-
Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles. This can be an intended reaction or an undesired side reaction with other components in the reaction mixture.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the expected thermal degradation products of this compound?
A3: Upon heating, this compound is expected to decompose. While specific studies on its thermal degradation are limited, potential decomposition products, based on its structure and the behavior of related compounds, could include benzyl chloride, chloroacetic anhydride, and products of decarboxylation. At high temperatures, more complex degradation can occur, potentially leading to the formation of toluene, benzaldehyde, and other aromatic compounds.[4]
Q4: What is a suitable analytical method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reverse-phase HPLC system with a C18 column and a UV detector is generally suitable. The mobile phase can be a mixture of acetonitrile and water or a buffer solution. A forced degradation study should be performed to ensure that the method can separate the intact this compound from its potential degradation products (e.g., benzyl alcohol, chloroacetic acid, and products of nucleophilic substitution).
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor frequently, as degradation is expected to be rapid.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid or neat liquid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
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At appropriate time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using an HPLC-UV/DAD system.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the peaks of the degradation products.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.
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The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow to diagnose and resolve the degradation of this compound.
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound under different conditions.
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in benzyl chloroacetate experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What is benzyl chloroacetate and what are its primary applications?
This compound is an organic compound, specifically the benzyl ester of chloroacetic acid. It is a colorless to pale yellow liquid with a characteristic odor. Due to its reactive nature, it serves as a versatile reagent in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of other specialty chemicals. It is particularly useful for introducing the benzylacetyl group into molecules, often as a protecting group or as a precursor to other functional groups.
Q2: What are the main synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
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Reaction of Benzyl Alcohol with Chloroacetyl Chloride: This is a common and efficient method where benzyl alcohol is reacted with chloroacetyl chloride, usually in the presence of a base to neutralize the HCl byproduct.
-
Fischer Esterification: This method involves the reaction of benzyl alcohol with chloroacetic acid in the presence of a strong acid catalyst. The reaction is reversible and requires the removal of water to drive it to completion.
Q3: What are the key safety precautions to consider when working with this compound?
This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors, as they can cause respiratory irritation.
-
Skin and Eye Contact: The liquid is corrosive and can cause severe skin and eye irritation. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water, as it can hydrolyze.
Troubleshooting Guide: Synthesis of this compound
Issue 1: Low Yield in the Synthesis of this compound
Low yields are a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions for both major synthetic routes.
| Potential Cause | Recommended Solution |
| For both methods: | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Impure starting materials | Ensure that benzyl alcohol, chloroacetyl chloride, and chloroacetic acid are of high purity and free from water. |
| Reaction with Chloroacetyl Chloride: | |
| Inefficient HCl scavenging | Use a suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to effectively neutralize the HCl generated during the reaction. |
| Suboptimal reaction conditions | Optimize the reaction temperature and solvent. The reaction is often performed at room temperature or slightly below. |
| Fischer Esterification: | |
| Equilibrium not shifted towards products | Use an excess of one of the reactants (usually the less expensive one) or remove water as it is formed using a Dean-Stark apparatus. |
| Ineffective catalyst | Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The choice and amount of catalyst may need to be optimized. |
| Decomposition of benzyl alcohol | Benzyl alcohol is sensitive to strong acids and high temperatures, which can lead to polymerization.[1] Use milder reaction conditions or a less harsh catalyst if decomposition is suspected. |
Issue 2: Presence of Impurities in the Final Product
The purity of this compound is crucial for its subsequent use. Here are common impurities and how to address them.
| Impurity | Identification | Removal Method |
| Unreacted Benzyl Alcohol | Can be detected by TLC or GC-MS. | Wash the crude product with water and then a brine solution. Careful fractional vacuum distillation can also separate benzyl alcohol from the product. |
| Unreacted Chloroacetic Acid | Can be detected by a change in pH of an aqueous wash. | Wash the organic layer with a dilute solution of sodium bicarbonate, followed by water and brine washes. |
| Benzyl Chloride | Can form as a side product, especially at high temperatures or in the presence of acidic catalysts. | Careful fractional vacuum distillation is the most effective method for removal. |
| Dibenzyl ether | Can form from the self-condensation of benzyl alcohol under acidic conditions. | Purification by column chromatography or fractional vacuum distillation. |
Experimental Protocols
-
To a stirred solution of benzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation. A yield of approximately 66% can be expected under optimized conditions.[2]
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyl alcohol (1.0 eq), chloroacetic acid (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) in a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. Yields can vary significantly based on the catalyst and reaction conditions but can be in the range of 44-83%.[3]
Data Presentation: Synthesis of Benzyl Acetate (as a model for esterification)
The following table summarizes the yields of benzyl acetate, a structurally similar ester, under various catalytic conditions for Fischer esterification, which can provide insights into optimizing this compound synthesis.
| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| H2SO4 | 1:1.8 | 2 | Reflux | 89.1 | [4] |
| FeCl3/Carbon | 1:1.8 | 2 | Reflux | 89.1 | [4] |
| Fe2(SO4)3 | 1:2.5 | 2 | Reflux | 67.1 | [4] |
| Phosphotungstic acid | 2.5:1 | 2 | Reflux | 90.0 | [4] |
| N-methylpyrrolidone hydrosulfate | 1.4:1 | 1 | 110 | 98.6 | [4] |
| (NH4)6[MnMo9O32]·8H2O | 2.0:1.0 | 1.5 | Reflux | 80.4 | [4] |
Troubleshooting Guide: N-Alkylation using this compound
This compound is a common reagent for the N-alkylation of amines. Below are common issues and their solutions.
Issue 1: Low or No Conversion in N-Alkylation Reaction
| Potential Cause | Recommended Solution |
| Low nucleophilicity of the amine | Use a stronger base to deprotonate the amine and increase its nucleophilicity. In some cases, heating the reaction may be necessary. |
| Steric hindrance | If either the amine or this compound is sterically hindered, the reaction rate may be slow. Prolonged reaction times or higher temperatures may be required. |
| Poor solubility of reactants | Ensure that both the amine and this compound are soluble in the chosen solvent. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices. |
| Hydrolysis of this compound | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the alkylating agent. |
Issue 2: Formation of Side Products
| Side Product | Cause | Mitigation Strategy |
| Over-alkylation (di- or tri-alkylation) | The product amine is more nucleophilic than the starting amine. | Use a large excess of the starting amine. Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Elimination products | If the amine is a strong, sterically hindered base, it may promote elimination reactions. | Use a non-nucleophilic, weaker base if possible. |
| Products from reaction with the solvent | Some solvents, like DMF, can decompose at high temperatures to form amines that can react with this compound. | Choose a more stable solvent if high temperatures are required. |
Experimental Protocol: N-Alkylation of Imidazole (B134444) with this compound
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC.
-
After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Catalyst Selection for Benzyl Chloroacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) chloroacetate (B1199739).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzyl chloroacetate.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst | Consult the catalyst comparison tables below to select a more appropriate catalyst for your reaction conditions. For Fischer esterification, consider a stronger acid catalyst. |
| Reaction Equilibrium Not Reached | Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If applicable, increase the reaction temperature to shift the equilibrium towards the product. |
| Presence of Water | For reactions sensitive to water, such as Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed. Ensure all reactants and solvents are anhydrous. |
| Sub-optimal Reactant Ratio | Vary the molar ratio of benzyl alcohol to the acylating agent (chloroacetic acid or chloroacetyl chloride). An excess of one reactant can drive the reaction to completion. |
Issue 2: Presence of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Optimize purification methods such as column chromatography by adjusting the solvent system. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted chloroacetic acid. |
| Formation of Dibenzyl Ether | This is a common side reaction with benzyl alcohol in the presence of strong acid catalysts. Minimize the amount of acid catalyst used and avoid excessively high temperatures. |
| Polymerization/Sulfonation | Benzyl alcohol is susceptible to polymerization and sulfonation with strong acids like sulfuric acid.[1] Use a minimal catalytic amount of strong acid or consider using a milder catalyst, such as a solid acid catalyst or an enzyme. |
| Side reactions of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and can react with atmospheric moisture. Ensure the reaction is carried out under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer-Speier Esterification: The reaction of benzyl alcohol with chloroacetic acid in the presence of an acid catalyst. This is a reversible reaction, and the removal of water is crucial to drive it towards the product.
-
Acylation with Chloroacetyl Chloride: The reaction of benzyl alcohol with chloroacetyl chloride.[2] This reaction is generally faster and not reversible but requires careful handling of the highly reactive chloroacetyl chloride.
Q2: How do I choose the best catalyst for my synthesis?
A2: The choice of catalyst depends on your desired reaction conditions, sensitivity of your other functional groups, and environmental considerations.
-
Strong acids (e.g., H₂SO₄) are effective but can lead to side reactions like polymerization and sulfonation.[1]
-
Lewis acids (e.g., FeCl₃, ZnCl₂) can also catalyze the reaction.
-
Solid acid catalysts (e.g., zeolites, ion-exchange resins) offer the advantage of being easily separable from the reaction mixture.
-
Enzymatic catalysts (e.g., lipases) provide high selectivity under mild conditions but may be more expensive.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials and the formation of the product.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through a series of steps:
-
Neutralization: Washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid.
-
Extraction: Extracting the ester into an organic solvent.
-
Drying: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Evaporating the solvent under reduced pressure.
-
Distillation or Chromatography: Further purification by vacuum distillation or column chromatography.
Data Presentation: Catalyst Performance in Benzyl Ester Synthesis
Note: The following data is primarily for the synthesis of benzyl acetate (B1210297), a closely related ester. The trends in catalyst performance are expected to be similar for this compound.
Table 1: Comparison of Various Catalysts for Benzyl Acetate Synthesis [3][4]
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-methylpyrrolidone hydrosulfate | 1.4:1.0 | 110 | 1 | 98.6 |
| 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate | 2.0:1.0 | 110 | 5 | 95.5 |
| Tris(trimethylsilylmethyl)tin chloride | 3.5:1.0 | N/A | 3.5 | 91.5 |
| Phosphotungstic acid | 2.5:1.0 | N/A | 2 | 90.0 |
| FeCl₃/Carbon | 1.0:1.8 | N/A | 2 | 89.1 |
| Strong Acid Cation Exchange Resin | 4.0:5.0 | 100 | 10 | 84.2 |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | 2.0:1.0 | N/A | 1.5 | 80.4 |
| Fe₂(SO₄)₃ | 1.0:2.5 | N/A | 2 | 67.1 |
| H₂SO₄ (with ultrasonic radiation) | N/A | N/A | N/A | 65.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol is adapted from general Fischer esterification procedures.
Materials:
-
Benzyl alcohol
-
Chloroacetic acid
-
Sulfuric acid (concentrated) or other acid catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyl alcohol, a molar excess of chloroacetic acid, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using Chloroacetyl Chloride
Materials:
-
Benzyl alcohol
-
Chloroacetyl chloride
-
A suitable base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Dilute hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution, followed by the slow addition of the base.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Benzyl Chloroacetate Synthesis: A Technical Support Guide for Managing and Identifying Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing and identifying byproducts during the synthesis of benzyl (B1604629) chloroacetate (B1199739). The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Benzyl Chloroacetate
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to reaction equilibrium, starting material quality, and reaction conditions. Here are the primary causes and recommended solutions:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. For Fischer esterification, which is a reversible reaction, consider using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.[1]
-
-
Suboptimal Temperature: The reaction temperature might not be ideal for the specific method.
-
Solution: For Fischer esterification, cautiously increasing the temperature can favor product formation. However, be aware that excessively high temperatures can lead to side reactions.
-
-
Inefficient Catalysis: The catalyst used may be weak or used in insufficient quantity.
-
Solution: In Fischer esterification, a stronger acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or a larger quantity of the catalyst can be employed.[2]
-
-
Poor Quality Starting Materials: Impurities in benzyl alcohol or chloroacetic acid/chloroacetyl chloride can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Benzyl alcohol can be purified by distillation, and the purity of other reagents should be verified analytically.
-
Issue 2: Presence of Significant Byproducts in the Reaction Mixture
Q: I am observing significant byproduct formation, complicating the purification of this compound. What are the common byproducts and how can I minimize them?
A: The formation of byproducts is a common challenge. The primary byproducts depend on the synthetic route employed.
-
Dibenzyl Ether: This is a frequent byproduct, especially in reactions involving benzyl alcohol under acidic or basic conditions.[3][4][5] It is formed through the self-condensation of two molecules of benzyl alcohol.
-
Minimization Strategy:
-
Control the reaction temperature; lower temperatures generally reduce the rate of dibenzyl ether formation.
-
In Fischer esterification, use a minimal amount of a strong acid catalyst. Excess acid can promote the dehydration of benzyl alcohol.
-
When using benzyl chloride as a starting material, the presence of water can lead to the formation of benzyl alcohol, which can then form dibenzyl ether.[6] Ensure anhydrous reaction conditions.
-
-
-
Unreacted Starting Materials: Residual benzyl alcohol, chloroacetic acid, or chloroacetyl chloride are common impurities.
-
Minimization Strategy:
-
Drive the reaction to completion using the strategies mentioned in "Issue 1."
-
For Fischer esterification, using an excess of one reactant (typically the less expensive one) can help consume the other.
-
-
-
Chloroacetic Anhydride (B1165640): This can form from the reaction of chloroacetyl chloride with chloroacetic acid.[7][8][9]
-
Minimization Strategy: When using chloroacetyl chloride, ensure it is added slowly to the benzyl alcohol to favor the esterification reaction over anhydride formation. Maintain a controlled temperature during the addition.
-
-
Impurities from Starting Materials: Commercial benzyl chloride can contain impurities like benzaldehyde, toluene (B28343), and various chlorinated toluene derivatives, which can lead to corresponding byproducts.[6][10][11]
-
Minimization Strategy: Use highly pure starting materials. If necessary, purify the benzyl chloride by distillation before use.
-
Issue 3: Difficulty in Purifying this compound
Q: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
A: Effective purification is crucial for obtaining high-quality this compound. A combination of techniques is often necessary.
-
Aqueous Work-up:
-
To remove acidic components: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted chloroacetic acid and the acid catalyst.
-
To remove water-soluble impurities: Wash with water and then with brine to help break any emulsions and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Distillation: Vacuum distillation is a highly effective method for purifying this compound, as it has a relatively high boiling point. This will separate the product from less volatile impurities like dibenzyl ether and more volatile impurities like toluene.
-
Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used, with the polarity adjusted to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer Esterification: The reaction of benzyl alcohol with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[12][13]
-
Reaction with Chloroacetyl Chloride: The reaction of benzyl alcohol with chloroacetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[6]
Q2: What are the expected byproducts in the Fischer esterification of benzyl alcohol with chloroacetic acid?
A2: The main byproducts to expect are:
-
Dibenzyl ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.[3]
-
Unreacted benzyl alcohol and chloroacetic acid: Due to the reversible nature of the reaction.[1]
Q3: What are the potential byproducts when using benzyl alcohol and chloroacetyl chloride?
A3: In this synthesis, you might encounter:
-
Dibenzyl ether: If any water is present, it can hydrolyze chloroacetyl chloride to HCl and chloroacetic acid, and the acidic conditions can then lead to dibenzyl ether formation from benzyl alcohol.
-
Chloroacetic anhydride: Can form from the reaction of chloroacetyl chloride with any moisture or from a side reaction with chloroacetic acid if it is present as an impurity or forms in situ.[7][8][9]
-
Unreacted starting materials.
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for robust byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying impurities like dibenzyl ether, benzaldehyde, and residual starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector can be used to separate and quantify the components of the reaction mixture. A reverse-phase C18 column is often suitable.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any significant impurities. Specific chemical shifts can help identify the presence of byproducts.[15]
Data Presentation
Table 1: Common Byproducts and Their Origin
| Byproduct | Origin | Recommended Analytical Technique |
| Dibenzyl Ether | Self-condensation of benzyl alcohol | GC-MS, HPLC, 1H NMR |
| Benzyl Alcohol | Unreacted starting material | GC-MS, HPLC, 1H NMR |
| Chloroacetic Acid | Unreacted starting material (Fischer) | HPLC, Titration |
| Chloroacetyl Chloride | Unreacted starting material (Acyl Chloride method) | GC-MS (after derivatization) |
| Chloroacetic Anhydride | Side reaction of chloroacetyl chloride | GC-MS, IR |
| Benzaldehyde | Impurity in benzyl chloride starting material | GC-MS, HPLC |
| Toluene | Impurity in benzyl chloride starting material | GC-MS, HPLC |
| Chlorinated Toluenes | Impurities in benzyl chloride starting material | GC-MS |
Table 2: Typical GC-MS and HPLC Parameters for Analysis
| Parameter | GC-MS | HPLC |
| Column | DB-5MS (or equivalent) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Injector Temp. | 250 °C | Ambient |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Isocratic or Gradient |
| Carrier Gas | Helium | N/A |
| Mobile Phase | N/A | Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detector | Mass Spectrometer (EI mode) | UV-Vis or PDA (e.g., 220 nm) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), chloroacetic acid (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Analysis of this compound and Byproducts by GC-MS
-
Prepare a sample of the crude or purified this compound by diluting it in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of all expected components (e.g., starting materials, product, and potential byproducts like dibenzyl ether). A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
Quantify the components by integrating the peak areas, using an internal standard for more accurate results if necessary.
Mandatory Visualization
Caption: Synthesis pathways of this compound and the formation of common byproducts.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of Benzyl chloroformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. rsc.org [rsc.org]
- 9. DE19703906A1 - Conversion of di:benzyl ether into benzyl chloride - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. rroij.com [rroij.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. jocpr.com [jocpr.com]
- 15. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl Chloroacetate and Benzyl Bromide as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an appropriate alkylating agent is paramount to the success of a reaction, influencing yield, reaction time, and substrate scope. Among the diverse array of available reagents, benzyl (B1604629) chloroacetate (B1199739) and benzyl bromide are two commonly employed benzylating agents. This guide provides an objective comparison of their performance, supported by theoretical principles and representative experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Benzyl Chloroacetate | Benzyl Bromide |
| Reactivity | Moderately Reactive | Highly Reactive |
| Leaving Group | Chloroacetate | Bromide |
| Leaving Group Ability | Good | Excellent |
| Typical Reaction Conditions | Often requires slightly more forcing conditions (e.g., higher temperatures) compared to benzyl bromide. | Generally reacts under milder conditions. |
| Selectivity | May offer better selectivity in certain cases due to lower reactivity. | High reactivity can sometimes lead to over-alkylation or side reactions. |
| Cost & Availability | Generally available from major chemical suppliers. | Readily available and often more cost-effective for simple benzylation. |
Delving Deeper: A Comparative Analysis
The fundamental difference in the alkylating ability of this compound and benzyl bromide lies in the nature of their respective leaving groups: the chloroacetate anion and the bromide anion. The efficiency of a nucleophilic substitution reaction, the primary mechanism for alkylation, is significantly influenced by the stability of the leaving group.
Reactivity and Leaving Group Ability:
In nucleophilic substitution reactions, a better leaving group is a species that can better stabilize the negative charge it acquires upon departing from the substrate. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), is highly polarizable, and can effectively delocalize the negative charge over its large atomic radius.[1]
The chloroacetate anion (ClCH₂COO⁻), while a good leaving group, is generally considered to be less effective than bromide. The electron-withdrawing chlorine atom enhances the stability of the carboxylate anion through an inductive effect. However, the overall stability and, consequently, the leaving group ability of bromide are superior. This intrinsic difference in leaving group ability dictates that benzyl bromide is a more reactive alkylating agent than this compound .[2] This higher reactivity often translates to faster reaction rates and the feasibility of using milder reaction conditions.
Both benzyl bromide and this compound are reactive in Sₙ2 reactions due to the stabilization of the transition state by the adjacent phenyl ring's π-system.[3] However, the superior leaving group ability of bromide means that the energy barrier for the Sₙ2 transition state is lower for benzyl bromide, leading to a faster reaction.
Experimental Protocols: N-Alkylation and O-Alkylation
To provide a practical context for this comparison, the following are representative experimental protocols for N-alkylation of anilines and O-alkylation of phenols. While direct side-by-side comparative data under identical conditions is scarce in the literature, these protocols illustrate the typical conditions employed for each reagent.
N-Alkylation of Anilines
Protocol 1: N-Alkylation of Aniline (B41778) with Benzyl Bromide
This protocol describes a general procedure for the N-benzylation of anilines.
Materials:
-
Aniline derivative (1.0 mmol)
-
Benzyl bromide (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (B52724) (10 mL)
Procedure:
-
To a solution of the aniline derivative (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add benzyl bromide (1.1 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Aniline with this compound (Representative)
While specific literature examples for direct comparison are limited, a typical protocol would likely require more forcing conditions.
Materials:
-
Aniline derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a solution of the aniline derivative (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Add this compound (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Alkylation of Phenols
Protocol 3: O-Alkylation of Phenol (B47542) with Benzyl Bromide
This protocol outlines a standard Williamson ether synthesis using benzyl bromide.
Materials:
-
Phenol derivative (1.0 mmol)
-
Benzyl bromide (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetone (B3395972) or DMF (10 mL)
Procedure:
-
To a solution of the phenol derivative (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Add benzyl bromide (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.[4]
-
After the reaction is complete, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Protocol 4: O-Alkylation of Phenol with this compound (Representative)
Similar to N-alkylation, O-alkylation with this compound may necessitate slightly more vigorous conditions.
Materials:
-
Phenol derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
DMF (10 mL)
Procedure:
-
To a solution of the phenol derivative (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Add this compound (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 70-90 °C and stir for 6-10 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The alkylation reactions with both this compound and benzyl bromide predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (an amine or a phenoxide) attacks the benzylic carbon, leading to the displacement of the leaving group in a single, concerted step.
Below are diagrams illustrating the logical workflow of a typical alkylation experiment and the Sₙ2 reaction pathway.
References
A Comparative Guide to Analytical Methods for Benzyl Chloroacetate Purity Validation
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like benzyl (B1604629) chloroacetate (B1199739) is paramount for the safety and efficacy of the final pharmaceutical product. This guide provides a comparative overview of common analytical methods for validating the purity of benzyl chloroacetate, complete with experimental data and detailed protocols.
The validation of an analytical method provides scientific evidence that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[1][2][3][4][5]
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most prevalent techniques for assessing the purity of volatile and semi-volatile organic compounds like this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Alternative Methods |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Titration (for overall acidity/purity), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural confirmation and impurity identification). |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV) Detector, Photodiode Array (PDA) Detector, Mass Spectrometry (MS). | N/A |
| Reported Linearity (R²) | >0.999[6] | >0.999[7] | N/A |
| Reported Limit of Detection (LOD) | As low as 0.19 ppm (for a related compound)[8] | 3 ppm (for a related compound) | N/A |
| Reported Limit of Quantitation (LOQ) | As low as 0.38 ppm (for a related compound)[8] | 10 ppm (for a related compound) | N/A |
| Reported Accuracy (% Recovery) | 97.3% to 101.5% (for a related compound)[8] | 97.5% to 99.7% (for a related compound) | N/A |
| Reported Precision (%RSD) | <1%[8] | <2%[7] | N/A |
| Advantages | High resolution for volatile impurities, sensitive detectors (FID, MS). | Versatile for a wide range of compounds, non-destructive, suitable for thermally labile compounds. | NMR provides structural information, titration is a simple, cost-effective primary method. |
| Disadvantages | Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures. | Can require larger volumes of organic solvents, potential for peak co-elution. | NMR has lower sensitivity than chromatographic methods, titration is non-specific. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of analytical methods for this compound and related compounds.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
This protocol is based on established methods for the analysis of related chloro-compounds.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Injector: Split/splitless injector.
2. Reagents and Standards:
-
This compound reference standard (purity ≥99%).
-
Solvent: Methanol or a suitable organic solvent.
-
Carrier gas: Helium or Nitrogen.
3. Chromatographic Conditions:
-
Injector temperature: 250°C.
-
Detector temperature: 300°C.
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min.
-
Injection volume: 1 µL.
4. Sample Preparation:
-
Standard solution: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of approximately 1 mg/mL.
-
Test solution: Prepare a sample solution of this compound at a similar concentration to the standard solution.
5. Validation Procedure:
-
Specificity: Inject the solvent blank, standard solution, and test solution. The chromatograms should show no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, with different analysts, or on different instruments.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methods used for similar aromatic compounds.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
2. Reagents and Standards:
-
This compound reference standard (purity ≥99%).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase may contain a buffer like ammonium (B1175870) acetate.
-
Diluent: Mobile phase or a suitable solvent mixture.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
Detection wavelength: 220 nm.
-
Injection volume: 20 µL.
4. Sample Preparation:
-
Standard solution: Prepare a stock solution of this compound reference standard in the diluent (e.g., 1 mg/mL). Prepare working standards by further dilution.
-
Test solution: Prepare a sample solution of this compound in the diluent to a concentration within the linear range of the method.
5. Validation Procedure:
-
Follow a similar validation procedure as outlined for the GC-FID method, assessing specificity, linearity, accuracy, and precision.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound purity.
Caption: Workflow of Analytical Method Validation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjarr.com [wjarr.com]
- 6. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. japsonline.com [japsonline.com]
A Researcher's Guide to the Quantitative Analysis of Benzyl Chloroacetate Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of benzyl (B1604629) chloroacetate (B1199739) and its derivatives is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. Benzyl chloroacetate serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method hinges on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent techniques for the quantitative analysis of this compound derivatives.
Table 1: Comparison of HPLC and GC-MS Methods for the Quantification of Benzyl Chloride (a closely related derivative)
| Parameter | HPLC Method | Headspace GC-MS Method |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and mass-to-charge ratio in a gaseous mobile phase. |
| Instrumentation | HPLC system with UV detector. | GC system coupled with a Mass Spectrometer. |
| Column | Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm) | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | 10mM Ammonium acetate (B1210297) (pH 5.5) and Acetonitrile | Helium |
| Detection Wavelength | 220 nm | Mass-to-charge ratio (m/z) |
| Limit of Detection (LOD) | 3 ppm | 0.04 - 0.17 mg/kg |
| Limit of Quantification (LOQ) | 10 ppm | 0.13 - 0.52 mg/kg |
| Linearity Range | 0.1 - 0.75 µg/mL | 0.05 - 5 µg/g |
| Precision (%RSD) | System: 0.50%, Method: 0.16% | < 5% |
| Accuracy | 97.5% - 99.7% | 95% - 105% |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, ideal for complex matrices. |
| Disadvantages | Lower sensitivity compared to GC-MS for volatile compounds. | Requires derivatization for non-volatile compounds. |
Data for HPLC and GC-MS methods are based on validated methods for benzyl chloride, a structurally similar compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Benzyl Chloride
This protocol is adapted from a validated method for the determination of benzyl chloride in a drug substance.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Waters X Bridge C18 column (250 x 4.6 mm, 3.5 µm).
2. Reagents:
-
Ammonium acetate (analytical grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Benzyl chloride standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10mM Ammonium acetate (pH 5.5) and Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of benzyl chloride in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75 µg/mL).
-
Sample Solution: Dissolve the sample containing the this compound derivative in the diluent to achieve a concentration within the calibration range.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution and determine the concentration of the analyte from the calibration curve.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Method for Benzyl Chloride
This protocol is based on a validated method for the screening of benzyl chloride in pharmaceutical products.
1. Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometer detector.
-
DB-5MS column (30 m x 0.25 mm, 0.25 µm).
2. Reagents:
-
Benzyl chloride standard.
-
Internal standard (e.g., deuterated benzyl chloride).
3. GC-MS Conditions:
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, ramp to 120°C at 15°C/min, then ramp to 300°C at 30°C/min and hold for 5 minutes.
-
MS Ion Source Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Headspace Parameters:
-
Incubation Temperature: 110°C.
-
Incubation Time: 10 min.
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of benzyl chloride and an internal standard. Spike known amounts into a suitable matrix to create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/g).
-
Sample Preparation: Weigh the sample directly into a headspace vial.
6. Analysis:
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the sample and quantify the analyte using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the quantification of organic compounds without the need for identical reference standards.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated solvent (e.g., CDCl3).
-
Internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a sufficient amount of deuterated solvent to dissolve the sample and internal standard completely.
4. NMR Analysis:
-
Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
5. Calculation:
-
The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
Visualizing Molecular Pathways and Workflows
Understanding the synthesis and biological activity of this compound derivatives is crucial in drug development. Graphviz diagrams can effectively illustrate these complex processes.
Synthesis of Bioactive Molecules
This compound is a versatile building block for the synthesis of various pharmaceutical compounds.[2]
Caption: Synthetic pathway from benzyl alcohol to a bioactive molecule.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Certain derivatives of this compound have been identified as inhibitors of key signaling pathways implicated in cancer. For instance, the compound 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (E1), a benzyl derivative, has been shown to inhibit the PI3K/Akt/mTOR pathway.[3]
References
- 1. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Benzyl Chloroacetate and Other Alcohol Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, a diverse array of protecting strategies has been developed, each with its own set of advantages and limitations. This guide provides a detailed comparison of the efficiency of the chloroacetate (B1199739) group, with a focus on benzyl (B1604629) chloroacetate, against two other commonly employed protecting groups for alcohols: the acetate (B1210297) and the benzyl ether. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Role of Protecting Groups in Synthesis
Protecting groups are chemical moieties that are temporarily introduced to a functional group to mask its reactivity during a chemical transformation at another site in the molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic challenges. The overall efficiency of a protecting group strategy is a critical factor in the viability of a synthetic route.
Spectroscopic Characterization of Benzyl Chloroacetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of benzyl (B1604629) chloroacetate (B1199739) and its derivatives. Understanding the spectral properties of these compounds is crucial for their identification, purity assessment, and the elucidation of their chemical structures, which are vital steps in drug development and chemical research. This document presents a comparative analysis of data obtained from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a discussion of alternative analytical methods.
Comparative Spectroscopic Data
The introduction of substituents onto the benzyl ring of benzyl chloroacetate significantly influences its spectroscopic properties. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of the substituent alter the chemical environment of the protons and carbon atoms, leading to predictable shifts in NMR spectra. Similarly, vibrational frequencies in IR spectra and fragmentation patterns in mass spectra are affected.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and Analogues
| Compound | Ar-H | -O-CH₂-Ar | -CO-CH₂-Cl | Other Protons | Solvent |
| This compound | 7.30-7.40 (m, 5H)[1][2] | 5.20 (s, 2H) | 4.15 (s, 2H) | CDCl₃ | |
| 4-Methylbenzyl Acetate | 7.26 (d, 2H), 7.18 (d, 2H) | 5.07 (s, 2H) | 2.36 (s, 3H, -CH₃), 2.09 (s, 3H, -COCH₃) | CDCl₃ | |
| 2-Methylbenzyl Acetate | 7.16-7.37 (m, 4H) | 5.13 (s, 2H) | 2.36 (s, 3H, -CH₃), 2.11 (s, 3H, -COCH₃) | CDCl₃ | |
| 4-Bromobenzyl Acetate | 7.49 (d, 2H), 7.23 (d, 2H) | 5.05 (s, 2H) | 2.10 (s, 3H, -COCH₃) | CDCl₃ | |
| 2-Chlorobenzyl Benzoate | 7.23-7.56 (m, 9H) | 5.46 (s, 2H) | CDCl₃ | ||
| 3-Chlorobenzyl Benzoate | 7.29-8.07 (m, 9H) | 5.31 (s, 2H) | CDCl₃ | ||
| 4-Chlorobenzyl Benzoate | 7.32-8.07 (m, 9H) | 5.30 (s, 2H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and Analogues
| Compound | C=O | Ar-C (Substituted) | Ar-C (Unsubstituted) | -O-CH₂-Ar | -CO-CH₂-Cl | Other Carbons | Solvent |
| This compound | 167.0 | 135.0 | 128.8, 128.7, 128.6 | 67.8 | 40.8 | CDCl₃ | |
| 2-Chloro-3,5-dimethyl-benzyl Acetate | 170.1 | 137.9, 135.5, 133.9 | 129.5, 127.3, 125.7 | 63.2 | 20.9 (-CH₃), 18.8 (-CH₃), 21.1 (-COCH₃) | CDCl₃ | |
| 4-Methylbenzyl Acetate | 171.1 | 138.3, 133.0 | 129.4, 128.6 | 66.4 | 21.3 (-CH₃), 21.2 (-COCH₃) | CDCl₃ | |
| 2-Methylbenzyl Acetate | 171.1 | 137.1, 134.0 | 130.5, 129.4, 128.7, 126.2 | 64.9 | 19.0 (-CH₃), 21.1 (-COCH₃) | CDCl₃ | |
| 2-Chlorobenzyl Benzoate | 166.1 | 133.7, 133.6 | 129.8, 129.7, 129.6, 129.5, 129.4, 128.3, 126.8 | 63.9 | CDCl₃ | ||
| 3-Chlorobenzyl Benzoate | 166.1 | 138.0, 134.4 | 129.8, 129.7, 129.6, 128.3, 128.2, 128.0, 126.0 | 65.6 | CDCl₃ | ||
| 4-Chlorobenzyl Benzoate | 166.1 | 134.5, 134.0 | 133.0, 131.0, 129.8, 129.6, 129.5, 128.7, 128.3 | 66.0 | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and Analogues
| Compound | ν(C=O) Ester | ν(C-O) Ester | ν(C-Cl) | Aromatic ν(C=C) |
| This compound | ~1760 | ~1250 | ~750 | ~1600, ~1500 |
| 4-Nitrobenzyl Chloroformate | ~1780 | ~1200 | ~860 | ~1610, ~1530 (NO₂) |
| 1-Chloro-3-nitrobenzene | ~880 | ~1530 (NO₂) | ||
| 4-Chloro-2-nitrobenzoic acid | ~1700 (acid) | ~830 | ~1540 (NO₂) |
Table 4: Mass Spectrometry Data (m/z) of this compound and Analogues
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 184/186 (Cl isotope pattern) | 91 | 107, 77, 49 |
| Benzyl Bromoacetate | 228/230 (Br isotope pattern) | 91 | 107, 77 |
| 2-Chlorobenzyl Bromide | 204/206/208 (Br, Cl isotope patterns) | 125/127 | 91, 89 |
| 3-Chlorobenzyl Bromide | 204/206/208 (Br, Cl isotope patterns) | 125/127 | 89 |
| 4-Bromobenzyl)-N-(4-chlorobenzyl)amine | 309/311/313 (Br, Cl isotope patterns) | 125/127 | 168/170, 91 |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and instrument operation. Below are detailed methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay (d1): 1-2 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: 0-12 ppm.
-
Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Pulse program: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Data processing: Similar to ¹H NMR, with chemical shifts referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Samples):
-
Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Alternative Analytical Methods
While NMR, IR, and MS are primary tools for structural elucidation, other techniques can provide complementary information, particularly for purity analysis and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound derivatives, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective. UV detection is suitable due to the aromatic ring in the benzyl moiety. This method is particularly useful for assessing the purity of a sample and for monitoring reaction progress.[3][4][5]
-
Capillary Electrophoresis (CE): CE offers high-resolution separations of charged and neutral molecules.[6][7][8][9][10] While this compound derivatives are neutral, they can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the buffer to form micelles. The differential partitioning of the analytes between the micelles and the aqueous buffer allows for their separation. CE is advantageous for its high efficiency, short analysis time, and low sample and reagent consumption.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
This guide serves as a foundational resource for the spectroscopic characterization of this compound derivatives. For definitive identification of novel compounds, it is imperative to acquire a full suite of spectroscopic data and compare it with data from authentic reference standards whenever possible.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Benzyl 2-chloroacetate(140-18-1) 1H NMR spectrum [chemicalbook.com]
- 3. Benzyl 2-chloroacetate(140-18-1) 13C NMR spectrum [chemicalbook.com]
- 4. Methyl chloroacetate(96-34-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 7. 4-Nitrobenzyl chloroformate | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
A Comparative Guide to the Kinetic Analysis of Benzyl Chloroacetate Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of a reaction is paramount to optimizing processes and elucidating mechanisms. This guide provides a comparative kinetic analysis of benzyl (B1604629) chloroacetate (B1199739) reactions, offering insights into its reactivity and experimental protocols for its study. Due to a scarcity of direct kinetic data for benzyl chloroacetate in the available literature, this guide leverages data from closely related compounds—benzyl acetate (B1210297) and other chloroacetate esters—to draw meaningful comparisons and predict its behavior.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the kinetic data for relevant ester reactions.
Table 1: Kinetic Data for the Hydrolysis of Benzyl Acetate
The hydrolysis of benzyl acetate serves as a baseline for understanding the reactivity of a benzyl ester without the influence of a chloro-substituent on the acyl group. The reaction is typically studied over a range of temperatures and catalyst loadings.[1][2]
| Temperature (K) | Catalyst Loading (g/L) | Molar Ratio (Ester:Water) | Initial Rate (mol/L·min) | Reference |
| 313.15 | 30 | 1:1 | Data not specified | [1] |
| 333.15 | 30 | 1:1 | Data not specified | [1] |
| 343.15 | 30 | 1:1 | Data not specified | [1] |
| 353.15 | 30 | 1:1 | Data not specified | [1] |
Note: Specific initial rate values were not provided in the abstract, but the study indicates a dependence on these reaction conditions.
Table 2: Comparative Kinetic Data for Related Chloroacetate and Thioformate Esters
To infer the kinetic behavior of this compound, we can examine data from compounds with similar structural features, such as chloromethyl chloroacetate and phenyl chlorodithioformate. The chloro-substituted esters provide insight into the electronic effects of the chlorine atom, while the phenyl-substituted thioformate offers a comparison for solvolysis reactions.
| Compound | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order | Reference |
| Chloromethyl chloroacetate | Aqueous Methanol | Not specified | Not specified | Acid-catalyzed | [3] |
| Phenyl chlorodithioformate | Various | Not specified | Not specified | SN1 dominated | [4] |
Note: The available abstracts did not contain specific rate constants but provided mechanistic insights based on kinetic data.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible kinetic analysis. Below is a generalized procedure for monitoring the kinetics of the hydrolysis of a benzyl ester, which can be adapted for this compound and other nucleophilic substitution reactions.
Objective: To determine the rate law and rate constant for the hydrolysis of a benzyl ester.
Materials:
-
Benzyl ester (e.g., this compound)
-
Solvent (e.g., acetone-water mixture)
-
Quenching solution (e.g., ice-cold water or a solution to neutralize a catalyst)
-
Standardized solution for titration (e.g., NaOH if an acid is produced)
-
Indicator (e.g., phenolphthalein)
-
High-purity water
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Glassware: volumetric flasks, pipettes, burette, reaction flask, conical flasks
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzyl ester in the chosen solvent of a known concentration.
-
Prepare a standardized solution of the titrant.
-
-
Reaction Setup:
-
Place the reaction flask containing a known volume of the solvent in the thermostated water bath to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known amount of the benzyl ester stock solution to the pre-heated solvent and start the timer simultaneously. Ensure rapid mixing.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a fixed volume of the reaction mixture using a pipette.
-
Immediately quench the reaction by transferring the aliquot to a flask containing a quenching solution. This stops the reaction from proceeding further.
-
-
Analysis:
-
Analyze the concentration of a reactant or product in the quenched sample. For hydrolysis where an acid is produced, this can be done by titrating the acid with a standardized base.
-
Repeat the sampling and analysis at various time points until the reaction is significantly complete.
-
Data Analysis:
-
Determine the order of the reaction:
-
Plot concentration of the reactant vs. time, ln(concentration) vs. time, and 1/concentration vs. time. The plot that yields a straight line indicates the order of the reaction (zero, first, or second order, respectively).
-
-
Calculate the rate constant (k):
-
The rate constant can be determined from the slope of the linear plot.
-
Visualization of Reaction Pathways and Workflows
Reaction Mechanism:
Nucleophilic substitution reactions of benzyl esters can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. For a primary benzylic substrate like this compound, an SN2 mechanism is often plausible, especially with a good nucleophile.
Caption: Generalized SN2 mechanism for the reaction of a chloroacetate ester.
Experimental Workflow:
The process of conducting a kinetic analysis follows a structured workflow from preparation to data analysis.
Caption: A typical experimental workflow for a kinetic study of a chemical reaction.
References
Safety Operating Guide
Proper Disposal of Benzyl Chloroacetate: A Step-by-Step Guide
Ensuring the safe and compliant disposal of benzyl (B1604629) chloroacetate (B1199739) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. Benzyl chloroacetate is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in an area with insufficient ventilation or potential for vapor inhalation, use a full-face respirator with appropriate cartridges (type ABEK as per EN 14387).[5]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct contact with skin and eyes, and do not inhale vapors or mists.[2][5]
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Citations |
| CAS Number | 140-18-1 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Colorless to light yellow, slightly viscous liquid | [1][6] |
| Boiling Point | 90 °C @ 1 mmHg | [1] |
| Density | 1.215 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Insoluble in water; Soluble in alcohol, oils, and organic solvents | [1][6] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| WGK (Water Hazard Class) | 3 (Highly hazardous for water) | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[2][7]
Experimental Protocol: Small Spill Neutralization and Cleanup
This protocol is intended for minor spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure Safety: Make sure you are wearing the appropriate PPE as described above.
-
Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains.[2][8]
-
Absorb the Liquid: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent like Chemizorb®.[2][8]
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.[2]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same hazardous waste container.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.[2]
-
Container Labeling and Storage: Seal the container tightly. Label it clearly as "Hazardous Waste: this compound" and include the date and any other information required by your institution. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[5]
Disposal of Unused Product and Contaminated Containers
-
Unused Product: Unused or waste this compound should be collected in its original container or a compatible, labeled hazardous waste container. Do not mix it with other waste streams unless specifically instructed to do so by your EHS department.
-
Contaminated Packaging: Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[2] Do not rinse the containers into the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 140-18-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Benzyl 2-chloroacetate - Safety Data Sheet [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Benzyl Chloroacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, procedural guidance for the safe handling and disposal of Benzyl Chloroacetate (B1199739), a chemical that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Hazard Summary
Benzyl chloroacetate is classified as a hazardous substance. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this chemical.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (in a fume hood) | Nitrile gloves (minimum 5 mil thickness) | Safety glasses with side shields or chemical splash goggles | Not generally required with proper ventilation | Standard laboratory coat |
| Handling Large Quantities or Outside of a Fume Hood | Nitrile gloves (minimum 5 mil thickness), double-gloving recommended | Chemical splash goggles and a face shield | Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup | Nitrile gloves (minimum 5 mil thickness), double-gloving recommended | Chemical splash goggles and a face shield | Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges | Chemical-resistant suit or apron over a laboratory coat |
Note on Glove Selection: While nitrile gloves are recommended for splash protection, no specific breakthrough time data for this compound is readily available. It is crucial to inspect gloves before each use and to change them immediately if contamination is suspected.[3] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
In the case of a spill, a calm and methodical response is necessary to ensure the safety of all laboratory personnel.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated soil into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a solution of sodium bicarbonate), followed by a rinse with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5][6][7]
Waste Disposal Workflow
Caption: A procedural diagram for the safe collection, storage, and disposal of waste contaminated with this compound.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste: Halogenated Organic Liquid" and list this compound as a constituent.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste bag or container. This should be marked "Hazardous Waste: Halogenated Organic Solid."
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Do not fill containers beyond 75% capacity to allow for expansion.
-
Ensure all hazardous waste labels are fully and accurately completed.
-
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.
-
-
Decontamination of Laboratory Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. This rinsate must be collected and disposed of as halogenated organic liquid waste.
-
Cleaning: Wash the equipment with warm, soapy water.[8]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its waste down the drain.[6]
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Auckland Microfab [microfab.auckland.ac.nz]
- 8. cmich.edu [cmich.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
